Cyclohexanecarboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3198-23-0 |
|---|---|
Molecular Formula |
C7H11O2- |
Molecular Weight |
127.16 g/mol |
IUPAC Name |
cyclohexanecarboxylate |
InChI |
InChI=1S/C7H12O2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9)/p-1 |
InChI Key |
NZNMSOFKMUBTKW-UHFFFAOYSA-M |
SMILES |
C1CCC(CC1)C(=O)[O-] |
Canonical SMILES |
C1CCC(CC1)C(=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategies
Chemo- and Regioselective Synthesis of Cyclohexanecarboxylate Derivatives
Controlling the specific site and type of chemical transformation on a molecule is a central challenge in synthetic chemistry. For cyclohexanecarboxylates, this involves selectively modifying either the cyclohexane (B81311) ring or the carboxylate group, while leaving other functional groups intact.
Catalytic hydrogenation of aromatic compounds like benzoic acid and its esters is a direct and atom-economical method to produce cyclohexanecarboxylates. lumenlearning.comlibretexts.org This process involves the addition of hydrogen across the aromatic ring, typically under pressure and in the presence of a metal catalyst. lumenlearning.com The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivities.
Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity under milder conditions compared to their heterogeneous counterparts. nsf.gov Ruthenium-based complexes, in particular, have shown significant promise in the hydrogenation of esters. nsf.govsioc-journal.cn For instance, ruthenium pincer complexes have been developed for the efficient hydrogenation of various esters, including ethyl benzoate (B1203000) and benzyl (B1604629) benzoate, under relatively mild conditions (e.g., 105 °C and 6 bar H₂). nsf.gov The structure of the ligand supporting the metal center plays a critical role in the catalyst's activity. nsf.gov A notable characteristic of some homogeneous systems is their substrate selectivity; for example, some ruthenium catalysts are highly active for the hydrogenation of ethyl and benzyl esters but surprisingly unreactive towards methyl esters. nsf.gov This selectivity can sometimes be attributed to the byproduct alcohol acting as a catalyst poison. nsf.gov
The development of bifunctional catalysts, which possess both a metal center to activate hydrogen and a ligand site to interact with the substrate, has been a significant advancement. nih.gov These catalysts can exhibit high turnover numbers (TONs) for the hydrogenation of esters like methyl benzoate. nih.gov For example, a ruthenium PNN pincer complex reported by the Milstein group was a breakthrough in the homogeneous hydrogenation of esters. nih.gov
| Catalyst System | Substrate | Conditions | Turnover Number (TON) | Reference |
| Ruthenium CNN-pincer complex | Benzyl benzoate | 105 °C, 6 bar H₂ | up to 980 | nsf.gov |
| Ruthenium PNN pincer complex | Various esters | 115 °C, 5.3 atm H₂ | 82-100 | nih.gov |
| Ru(acac)₃/TriphosPh/NEt₃ | Benzyl benzoate | Not specified | >2000 | acs.org |
Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability. nih.govukri.org For the hydrogenation of aromatic acids and esters, catalysts based on noble metals such as ruthenium (Ru), rhodium (Rh), palladium (Pd), and platinum (Pt) are commonly employed. thieme-connect.deresearchgate.netgoogle.com These metals are often supported on materials like carbon, alumina (B75360) (Al₂O₃), or titania (TiO₂) to enhance their stability and activity. researchgate.netgoogle.com
The design of the catalyst, including the choice of metal, support, and the presence of promoters, is critical for achieving high selectivity towards the desired this compound product. ukri.orgrsc.org For instance, in the hydrogenation of benzoic acid, Pt/TiO₂ has been reported as a highly effective catalyst, achieving a record turnover frequency (TOF) for this transformation. researchgate.net Non-precious metal catalysts, such as nickel (Ni) supported on carbon, have also been investigated as a more cost-effective alternative, demonstrating high selectivity for the formation of cyclohexanecarboxylic acid. researchgate.net
The reaction conditions, including temperature and pressure, also play a significant role. thieme-connect.degoogle.com Hydrogenation of aromatic esters can be carried out in either the liquid or gas phase. google.com Liquid-phase hydrogenation often requires higher pressures (30-200 bar) compared to gas-phase processes (1-10 bar). google.com
| Catalyst | Substrate | Conditions | Conversion/Selectivity | Reference |
| Pt/TiO₂ | Benzoic Acid | 80 °C, 50 bar H₂ | TOF of 4490 h⁻¹ | researchgate.net |
| Ni/carbon | Benzoic Acid | 200 °C | 86.2% conversion, 100% selectivity | researchgate.net |
| Ru/C | Dimethyl terephthalate | Not specified | High conversion and selectivity | researchgate.net |
| Pd/C | Aromatic esters | 120-150 °C, 25-40 bar H₂ | Not specified | google.com |
Achieving stereocontrol in the hydrogenation of substituted aromatic precursors is essential for synthesizing specific stereoisomers of cyclohexanecarboxylates. This is particularly important in the synthesis of pharmaceuticals and other biologically active molecules where a specific stereochemistry is required for activity. nih.gov
Asymmetric hydrogenation, which uses chiral catalysts to produce an excess of one enantiomer, is a powerful tool for this purpose. While the asymmetric hydrogenation of simple aromatic rings is challenging, the presence of a carboxylate group can provide a handle for the chiral catalyst to direct the stereochemical outcome. The development of chiral rhodium and iridium catalysts with specific chiral ligands has enabled the highly enantioselective hydrogenation of certain unsaturated esters, which can be precursors to chiral cyclohexanecarboxylates. acs.org
Diastereocontrol, the control of stereochemistry at multiple centers, is also crucial. For substrates that already contain stereocenters, the hydrogenation of the aromatic ring must be controlled to produce the desired diastereomer. This can be influenced by the existing stereochemistry in the molecule, the choice of catalyst, and the reaction conditions. For example, in the synthesis of complex molecules, the hydrogenation of a substituted benzene (B151609) ring can be directed by existing stereocenters to form a specific diastereomer of the corresponding cyclohexane derivative.
Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. mdpi.com These reactions are often performed under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. wisc.edu
A notable biocatalytic approach to functionalized this compound precursors involves the microbial dihydroxylation of benzoic acid. ncats.iobath.ac.ukresearchgate.net Specific strains of bacteria, such as Ralstonia eutropha (formerly Alcaligenes eutrophus), possess dioxygenase enzymes that can catalyze the cis-dihydroxylation of the aromatic ring of benzoic acid. acs.orgoup.com This reaction produces (1S,2R)-1,2-dihydroxycyclohexa-3,5-diene-1-carboxylic acid, a chiral and highly functionalized intermediate, in high enantiomeric purity. acs.org
This diol can then be used as a versatile starting material for the synthesis of a broad array of enantiomerically pure cyclohexanecarboxylic acid derivatives through subsequent chemical transformations. bath.ac.ukacs.org The enzymatic dihydroxylation provides a powerful method to introduce multiple stereocenters and functional groups in a single, highly controlled step. Research has focused on optimizing the fermentation process to improve yields and on exploring the substrate scope of the benzoate dioxygenase enzyme. acs.orgoup.com
| Microorganism | Substrate | Product | Significance | Reference |
| Ralstonia eutropha B9 | Benzoic Acid | (1S,2R)-1,2-dihydroxycyclohexa-3,5-diene-1-carboxylic acid | Provides a chiral, highly functionalized intermediate for the synthesis of various this compound derivatives. | bath.ac.ukacs.orgoup.com |
Biocatalytic and Enzymatic Synthesis Routes
Enzymatic Derivatization and Selective Biotransformations
The use of enzymes in organic synthesis offers unparalleled selectivity and mild reaction conditions, making it an attractive approach for the derivatization of cyclohexanecarboxylates. Key enzymatic strategies include kinetic resolution and selective hydroxylation.
Hydrolases, particularly lipases, are widely employed for the kinetic resolution of racemic mixtures of this compound esters. For instance, Candida antarctica lipase (B570770) B (CAL-B) has demonstrated high enantioselectivity in the N-acylation of racemic cis- and trans-2-aminocyclohexanecarboxamides. researchgate.net This enzymatic process allows for the separation of enantiomers, which is crucial for the synthesis of chirally pure pharmaceuticals. The efficiency of such resolutions can be influenced by the choice of enzyme, solvent, and acylating agent, with high enantiomeric excess values often achievable. researchgate.netnih.gov A chemoenzymatic dynamic kinetic resolution (DKR) combines lipase-catalyzed transesterification with a metal-catalyzed racemization of the starting alcohol, enabling the conversion of a racemic mixture into a single enantiomer of a chiral lactone with high yield and enantioselectivity. nih.gov
Selective hydroxylation of the cyclohexane ring, a challenging transformation using traditional chemical methods, can be achieved with high regio- and stereoselectivity using cytochrome P450 monooxygenases. oup.comoup.com These heme-containing enzymes catalyze C-H bond activation, incorporating an oxygen atom from molecular oxygen into the substrate. oup.comoup.com A novel self-sufficient cytochrome P450, P450CHC, from Paraburkholderia terrae KU-64, has been identified and shown to hydroxylate this compound. nih.govdeepdyve.com This enzyme was found to convert cyclohexanecarboxylic acid into trans-4-hydroxythis compound. oup.com The kinetic parameters for this enzyme have been determined, highlighting its efficiency and preference for NADH as a cofactor. oup.comnih.govdeepdyve.com Another example is the PlmS2 enzyme from Streptomyces sp., which mediates the hydroxylation of the cyclohexanecarboxylic acid-derived side chain of Phoslactomycin B. nih.gov
Table 1: Enzymatic Transformations of this compound Derivatives
| Enzyme Class | Specific Enzyme Example | Substrate | Product | Key Finding |
| Hydrolase (Lipase) | Candida antarctica lipase B (CAL-B) | Racemic 2-aminocyclohexanecarboxamides | Enantiomerically enriched amides | High enantioselectivity in kinetic resolution via N-acylation. researchgate.net |
| Cytochrome P450 Monooxygenase | P450CHC from Paraburkholderia terrae | Cyclohexanecarboxylic acid | trans-4-Hydroxythis compound | Regioselective hydroxylation at the C4 position. oup.com |
| Cytochrome P450 Monooxygenase | PlmS2 from Streptomyces sp. | Phoslactomycin B (containing a this compound moiety) | C-18 hydroxy phoslactomycin B | Site-specific hydroxylation of a complex natural product. nih.gov |
Cascade Reactions and Multicomponent Synthesis Protocols
Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical route to complex molecules from simple precursors. researchgate.netnih.govnih.gov Similarly, multicomponent reactions (MCRs) combine three or more starting materials in one operation to generate a product that contains substantial portions of all reactants. rsc.org
Organocatalytic cascade reactions have been developed for the asymmetric synthesis of highly functionalized cyclohexene (B86901) derivatives. nih.gov For example, a three-component domino reaction involving a Michael/Michael/aldol condensation sequence can produce tetra-substituted cyclohexene carbaldehydes with the formation of four stereogenic centers in high diastereoselectivity and complete enantioselectivity. nih.gov These cascade reactions can be initiated by the formation of reactive intermediates like trienamines from 2,4-dienals, which then undergo sequential reactions with dienophiles. mdpi.com
The Ugi four-component reaction (U-4CR) is a powerful MCR that has been applied to the synthesis of complex molecules incorporating the this compound scaffold. In one example, cyclohexanecarboxylic acid is reacted with an aminoacetaldehyde dimethyl acetal, paraformaldehyde, and an in situ generated isocyanide to produce an advanced precursor for the drug Praziquantel. orgsyn.orgorgsyn.org This reaction demonstrates the ability of MCRs to rapidly build molecular complexity. Another application involves the use of all-cis tetrafluorocyclohexane carboxaldehyde derivatives in Ugi and Passerini multicomponent reactions to create peptidic analogues with unique facial polarization. rsc.orgrsc.org
Table 2: Examples of Cascade and Multicomponent Reactions
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type |
| Organocatalytic Triple Cascade | α,β-Unsaturated aldehyde, nitroalkene, malonate | Chiral amine (e.g., prolinol derivative) | Tetra-substituted cyclohexene carbaldehyde nih.gov |
| Ugi Four-Component Reaction | Cyclohexanecarboxylic acid, amine, aldehyde, isocyanide | Methanol (B129727), room temperature | α-Acylamino carboxamide derivative orgsyn.orgorgsyn.org |
| Multicomponent Reaction | All-cis tetrafluorocyclohexane aldehyde, amine, carboxylic acid, isocyanide | Not specified | Peptidic analogues with a fluorinated cyclohexane core rsc.orgrsc.org |
Functionalization of the Cyclohexane Ring System
Halogenation and Halolactonization Reactions
Halogenation of cyclohexanecarboxylic acid provides a key intermediate, the acyl halide, which is activated for subsequent nucleophilic substitution reactions. This transformation is typically achieved using standard halogenating agents such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus halides (PCl₃, PCl₅).
Halolactonization is an intramolecular cyclization of an unsaturated carboxylic acid initiated by a halogen electrophile. This reaction is a powerful method for the stereoselective synthesis of lactones. While general principles of halolactonization are well-established, specific applications to cyclohexenecarboxylic acid derivatives allow for the construction of bicyclic lactone systems. The stereochemical outcome of the reaction can often be controlled, leading to the formation of specific isomers.
Selective Hydroxylation and Oxidation Methods
As discussed in the enzymatic derivatization section (2.1.2.2), cytochrome P450 monooxygenases are highly effective for the selective hydroxylation of the cyclohexane ring. oup.comoup.comnih.govdeepdyve.comnih.gov
Chemical oxidation methods can also be employed. The oxidation of a C-H bond on the cyclohexane ring can be challenging due to the lack of activation. However, the carboxylate group can direct oxidation to some extent. More commonly, a pre-functionalized cyclohexane derivative is used. For instance, the oxidation of cyclohexanol (B46403) or cyclohexanone (B45756) can yield cyclohexanecarboxylic acid. Oxidation of a cyclohexene derivative can lead to the formation of a diol or, with stronger oxidizing agents, the cleavage of the double bond to form a dicarboxylic acid.
Trifluoromethylation and Other Perfluoroalkylation Approaches
The introduction of a trifluoromethyl (CF₃) group into the cyclohexane ring can significantly alter the physicochemical and biological properties of the resulting molecule. Several methods have been developed for the trifluoromethylation of cyclohexane derivatives. One approach involves the radical trifluoromethylation of unactivated C-H bonds using reagents like bpyCu(CF₃)₃ under light irradiation. Another strategy is the trifluoromethylation of cyclohexene derivatives using reagents such as the Togni reagent or Ruppert-Prakash reagent (TMSCF₃) often in the presence of a palladium or copper catalyst.
Perfluoroalkylation, the introduction of a longer perfluoroalkyl chain (RF), can also be achieved through radical-mediated processes. rsc.orgconicet.gov.ar Copper-catalyzed direct perfluoroalkylation of C-H bonds with perfluoroalkyl iodides has been shown to be effective for a range of substrates, and this methodology can be extended to cyclohexane derivatives. conicet.gov.arulb.ac.be These reactions typically proceed through the generation of a perfluoroalkyl radical which then adds to the organic substrate.
Table 3: Methods for Trifluoromethylation of Cyclohexane Derivatives
| Method | Reagents | Substrate Type | Key Features |
| Radical C-H Trifluoromethylation | bpyCu(CF₃)₃, light | Unactivated C-H bonds | Tolerates a wide range of functional groups. |
| Catalytic Trifluoromethylation | Togni's reagent, Cu catalyst | Alkenes (Cyclohexene) | Generates a CF₃ radical for addition to the double bond. |
| Palladium-Catalyzed Trifluoromethylation | TMSCF₃, Pd(PPh₃)₄ | Cyclohexene-1-carboxylic acid | Yields the trifluoromethylated product under relatively mild conditions. |
Esterification and Amidation Methodologies
Esterification of cyclohexanecarboxylic acid is a fundamental transformation, commonly achieved by Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. chemicalbook.com More advanced methods aim to improve yields and mildness of conditions. For example, using triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride provides a highly efficient coupling system for esterification at room temperature under neutral conditions. nih.gov Lipase-catalyzed esterification is another green and selective alternative, particularly useful for sensitive substrates or when stereoselectivity is required. aminer.cnwhiterose.ac.uk
Amidation of cyclohexanecarboxylic acid to form cyclohexanecarboxamides is crucial for the synthesis of many biologically active compounds. While traditional methods involve the activation of the carboxylic acid to an acid chloride followed by reaction with an amine, modern methods seek more direct and milder conditions. Boronic acid catalysts have been shown to facilitate the direct condensation of carboxylic acids and amines. dur.ac.uk A recent development is the silver-catalyzed decarboxylative cross-coupling between carboxylic acids and isocyanides, which provides a general route to a wide variety of amides, including those derived from cyclohexanecarboxylic acid, through a free-radical mechanism. acs.org Furthermore, a transition-metal-free, base-mediated decarboxylative amidation using dioxazolones has been reported as a stereoretentive method to access chiral N-alkylamides from carboxylic acids. nih.gov
Direct Esterification with Various Alcohol Substrates
Direct esterification, particularly the Fischer-Speier esterification, remains a fundamental method for synthesizing this compound esters. masterorganicchemistry.com This acid-catalyzed reaction involves the condensation of cyclohexanecarboxylic acid with an alcohol. masterorganicchemistry.com The mechanism begins with the protonation of the carboxylic acid's carbonyl group by an acid catalyst, which enhances the carbonyl carbon's electrophilicity. masterorganicchemistry.comchegg.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester. masterorganicchemistry.com Due to the reaction's equilibrium nature, it is often driven towards the product by using the alcohol in large excess or by removing water as it forms. masterorganicchemistry.comlibretexts.org
A variety of catalysts have been developed to improve reaction efficiency and conditions. While strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are traditional choices, they present challenges in separation and environmental impact. asianpubs.org Research has focused on developing more benign and reusable catalytic systems.
Catalytic Systems and Substrate Scope:
Heterogeneous Catalysts: Solid acid catalysts are a significant area of development. Tungstophosphoric acid-intercalated layer double hydroxides (LDHs) have been shown to be active catalysts for the esterification of cyclohexanecarboxylic acid. cambridge.org The kinetics of this reaction were found to follow a first-order model, with activation energies dependent on the catalyst's interlayer spacing. cambridge.org Another approach involves using a sulfonated carbonaceous material derived from lignosulfonate, a waste product from the paper industry. nih.govresearchgate.net This catalyst demonstrated activity comparable to the commercial resin Amberlyst-15 for the esterification of cyclohexanecarboxylic acid with ethanol (B145695). nih.gov
Lewis Acid Catalysts: Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) has been identified as an efficient, inexpensive, and reusable catalyst for the esterification of various carboxylic acids, including cyclohexanecarboxylic acid, with equimolar amounts of alcohols. mdpi.com This system works well at ambient temperatures or with gentle heating (50 °C) and offers high yields. mdpi.com
Novel Condensing Agents: An alternative method employs hydrogen peroxide in the presence of sulfuric acid as a condensing agent. This approach has been shown to increase yields up to 98% for various esterifications, including those with primary and secondary alcohols, while minimizing side products and avoiding high temperatures. asianpubs.org
The reaction kinetics have been studied for specific systems. For instance, the esterification of cyclohexanecarboxylic acid with ethylene (B1197577) glycol, using a zinc-aluminum hydrotalcite (ZnAl-HTlc) catalyst, was found to follow second-order kinetics. The catalyst significantly reduced the reaction's activation energy compared to the uncatalyzed process. tandfonline.com
| Catalyst System | Alcohol Substrate | Key Conditions | Yield | Reference |
|---|---|---|---|---|
| ZrOCl₂·8H₂O | 1,2-Benzenedimethanol | Toluene, azeotropic reflux | Good | mdpi.com |
| Sulfonated Carbonaceous Material | Anhydrous Ethanol | Not specified | Comparable to Amberlyst-15 | nih.gov |
| ZnAl-HTlc | Ethylene Glycol | 463.15–523.15 K | Kinetics studied | tandfonline.com |
| H₂O₂ / H₂SO₄ | Various primary and secondary alcohols | Not specified | Up to 98% | asianpubs.org |
| Tungstophosphoric acid-intercalated LDHs | Ethylene Glycol | n-dodecane solvent | Kinetics studied, Ea = 26.25 kJ mol⁻¹ | cambridge.org |
Amidation Reactions for Diverse this compound Amides
The synthesis of cyclohexanecarboxamides, a class of compounds where the hydroxyl group of cyclohexanecarboxylic acid is replaced by a nitrogen-containing group, is crucial for developing new materials and bioactive molecules. ntu.edu.sg Direct condensation of carboxylic acids with amines is challenging due to the formation of stable ammonium (B1175870) carboxylate salts. nottingham.ac.uk Consequently, various activation methods and catalytic systems have been developed.
Synthetic Approaches:
Activation with Chlorinating Agents: A classic method involves converting cyclohexanecarboxylic acid into the more reactive cyclohexanecarbonyl chloride using reagents like thionyl chloride (SOCl₂). libretexts.org The resulting acyl chloride readily reacts with a wide range of primary and secondary amines to form the corresponding amide. chemicalbook.com
Metal-Mediated Condensation: Titanium tetrachloride (TiCl₄) in pyridine (B92270) has been reported as an effective system for the direct one-pot condensation of carboxylic acids and amines. nih.gov This method is applicable to a broad range of substrates, including aliphatic and aromatic acids, affording amides in moderate to excellent yields. The reaction is believed to proceed through an activated titanium-adduct intermediate. nih.gov
Boron-Based Catalysis: Boronic acids and their derivatives have emerged as powerful catalysts for direct amidation. organic-chemistry.org For example, 5-methoxy-2-iodophenylboronic acid (MIBA) catalyzes the direct amidation of carboxylic acids with amines at room temperature in the presence of molecular sieves, providing high yields in short reaction times. organic-chemistry.org Borane-pyridine complexes have also been utilized as catalysts, showing good yields for the reaction of cyclohexanecarboxylic acid with various amines. mdpi.com
Radical Cross-Coupling: An innovative silver-catalyzed method achieves the decarboxylative radical cross-coupling of carboxylic acids and isocyanides to produce amides. organic-chemistry.org This free-radical pathway significantly expands the scope of amide synthesis and tolerates a wide variety of functional groups. organic-chemistry.orgacs.org Mechanistic studies indicate that the reaction proceeds via a free-radical process, which can be inhibited by radical scavengers like TEMPO. acs.org
These diverse methods allow for the synthesis of a wide array of cyclohexanecarboxamides, from simple N-alkyl amides to more complex structures for various research applications.
| Method/Reagent | Amine/Nitrogen Source | Key Conditions | Product Example | Reference |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | 1-cyclohexyl-1H-tetrazol-5-ylmethylamine | Anhydrous THF, Trimethylaluminum catalyst | N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide | |
| Titanium Tetrachloride (TiCl₄) | Various amines | Pyridine, 85 °C | General N-substituted amides | nih.gov |
| Borane-Pyridine | Aniline | 10 mol% catalyst | N-phenylcyclohexanecarboxamide (78% yield) | mdpi.com |
| Ag₂CO₃ (Silver Carbonate) | 4-methoxyphenyl isocyanide | Acetone/H₂O, 60 °C, 8 h | N-(4-methoxyphenyl)cyclohexanecarboxamide | organic-chemistry.org |
Photochemical and Radical-Mediated Synthesis of Cyclohexanecarboxylates
Modern synthetic chemistry increasingly utilizes photochemical and radical-mediated reactions to construct complex molecules under mild conditions. numberanalytics.comnumberanalytics.com These methods provide alternative pathways for forming C-C bonds and functionalizing the this compound core.
Photochemical Strategies: Photochemical synthesis uses light energy to initiate reactions, often leading to unique transformations not achievable through thermal methods. numberanalytics.comnumberanalytics.comnus.edu.sg One notable application is the photodecarboxylation of this compound esters. For instance, mesityl this compound undergoes photodecarboxylation when excited with 254 nm light in neutral acetonitrile, resulting in the formation of cyclohexylmesitylene in good yield. researchgate.net This type of reaction proceeds through the excitation of the molecule, leading to the cleavage of the carboxylate group.
Radical-Mediated Strategies: Radical reactions involve intermediates with unpaired electrons and are powerful tools for synthesis.
Decarboxylative Cross-Coupling: As mentioned in the amidation section, silver-catalyzed decarboxylation of carboxylic acids can be coupled with isocyanides. organic-chemistry.org This highlights a broader strategy where a radical generated from a cyclohexanecarboxylic acid precursor can be trapped by a suitable partner. organic-chemistry.orgacs.org
Radical Addition and Cyclization: Radical-mediated pathways are central to the synthesis of complex natural products. For example, a radical-mediated cyclization was a key step in the enantioselective formal synthesis of (–)-Platencin, starting from a functionalized this compound derivative. caltech.edu These reactions often use radical initiators like AIBN in combination with a mediating agent such as tributyltin hydride (Bu₃SnH). tdl.org
Silyl-Radical-Mediated Reactions: Protocols involving silyl (B83357) radicals have been developed for C-H alkylation of heteroarenes, where a radical can be generated from a suitable precursor and added to a target molecule. mdpi.comresearchgate.net While not directly starting from this compound, these methods illustrate the potential for functionalizing molecules with radical species derived from cyclohexyl systems.
These advanced methods offer powerful alternatives to traditional ionic reaction pathways, enabling the construction of intricate molecular architectures.
One-Pot Synthetic Sequences for Complex Cyclohexanecarboxylates
One-pot or tandem reactions, where multiple synthetic transformations occur in a single reaction vessel, represent a highly efficient strategy for building molecular complexity. doi.org This approach minimizes waste, reduces purification steps, and saves time and resources. doi.org
Several one-pot sequences have been developed for synthesizing complex this compound derivatives:
Combined Dehydration and Alkoxycarbonylation: A notable example is the synthesis of cyclohexyl this compound from cyclohexanol and carbon monoxide (CO) in a single reactor. researchgate.netfinechem-mirea.ru This process combines the p-toluenesulfonic acid-catalyzed dehydration of cyclohexanol to cyclohexene with a subsequent palladium-catalyzed alkoxycarbonylation of the newly formed cyclohexene. researchgate.netfinechem-mirea.ru Under optimized conditions (110°C, 2.1 MPa CO), a 64.8% yield of the target ester was achieved. finechem-mirea.ru
Tandem Michael-Aldol Annulation: Trisubstituted aryl cyclohexanecarboxylates have been synthesized via a tandem Michael-Aldol addition reaction. scirp.org This pseudo-Robinson annulation involves the reaction of a conjugated dienone with ethyl acetoacetate (B1235776) to construct the functionalized cyclohexene ring system, which is a precursor to the corresponding this compound. scirp.org
One-Pot Bis-Trifluoromethylation and Conversion: A one-pot procedure has been developed to convert (hetero)cyclohexylidenemalononitriles directly into bis-trifluoromethylated (hetero)cyclohexane-4-carboxylic acids. chemrxiv.org This sequence involves a bis-trifluoromethylation/reduction step, followed by conversion of the malononitrile (B47326) group into a carboxylic acid, rapidly constructing complex fluorinated scaffolds. chemrxiv.org
One-Pot Thioesterification and Ketone Synthesis: While the final product is a ketone, this one-pot method starts from a this compound ester. The ester is first converted to a thioester, which then reacts with a Grignard reagent to form a ketone, such as 1-cyclohexyl-2-phenylethan-1-one, in a 78% yield. acs.org This demonstrates the utility of cyclohexanecarboxylates as precursors in tandem sequences. acs.org
| Sequence Name | Starting Materials | Key Transformations | Final Product Type | Reference |
|---|---|---|---|---|
| Dehydration-Alkoxycarbonylation | Cyclohexanol, Carbon Monoxide (CO) | Acid-catalyzed dehydration; Pd-catalyzed alkoxycarbonylation | Cyclohexyl this compound | researchgate.netfinechem-mirea.ru |
| Tandem Michael-Aldol | Conjugated dienone, Ethyl acetoacetate | Michael addition; Aldol condensation | Trisubstituted aryl this compound precursor | scirp.org |
| Bis-Trifluoromethylation | Cyclohexylidenemalononitrile, Togni's reagent | Bis-trifluoromethylation; Reduction; Hydrolysis | Bis-trifluoromethylated cyclohexane carboxylic acid | chemrxiv.org |
| Tandem Hydrogenation-Carbonylation | Cyclohexanone, CO₂, H₂ | Hydrogenation to alcohol; Carbonylation of alcohol | Cyclohexanecarboxylic acid | rsc.org |
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. whiterose.ac.ukcore.ac.uk The synthesis of cyclohexanecarboxylates is an area where these principles are being actively applied to create more sustainable methodologies. britishcouncil.esnumberanalytics.comtuwien.ac.at
Key applications of green chemistry principles include:
Use of Renewable Feedstocks: A significant advancement is the synthesis of cyclohexanecarboxylates from biomass. One sustainable route produces tetramethyl 1,2,3,4-cyclohexanetetracarboxylate from sugar-derived muconic acid and fumaric acid. rsc.org The key step is a catalyst-free Diels–Alder reaction with a high yield (95.5%), followed by hydrogenation using a commercial Raney Nickel catalyst to obtain the final saturated cyclohexyl product. rsc.org
Development of Heterogeneous and Reusable Catalysts: As discussed in the esterification section (2.1.5.1), the use of solid acid catalysts like sulfonated carbonaceous materials from lignin (B12514952) waste or layered double hydroxides avoids the issues associated with corrosive, homogeneous mineral acids. cambridge.orgnih.govresearchgate.net These heterogeneous catalysts can often be recovered and reused, aligning with green chemistry principles. whiterose.ac.uk
Atom Economy and One-Pot Reactions: One-pot syntheses (Section 2.1.7) inherently improve the sustainability of a process by maximizing atom economy and reducing waste from intermediate workups and purifications. doi.orgcore.ac.uk The combined dehydration-alkoxycarbonylation of cyclohexanol is a prime example of process intensification. researchgate.netfinechem-mirea.ru
Safer Solvents and Reaction Conditions: Modern adaptations of esterification employ techniques like microwave-assisted synthesis to reduce reaction times and energy consumption. vulcanchem.com The move towards using less hazardous solvents or even solvent-free conditions is a core tenet of green chemistry. core.ac.uk For example, research into catalytic systems that operate efficiently in greener solvents or under ambient conditions contributes to this goal. mdpi.com
Catalytic Routes from Alternative C1 Sources: Tandem reactions that utilize CO₂ and H₂ as C1 building blocks for carboxylation represent a forward-looking green strategy. rsc.org The synthesis of cyclohexanecarboxylic acid from cyclohexanone via tandem hydrogenation and subsequent carbonylation using CO₂/H₂ showcases a pathway that can potentially utilize waste CO₂ as a chemical feedstock. rsc.org
By integrating these principles, chemists are developing cleaner, safer, and more efficient routes to cyclohexanecarboxylates and their derivatives.
Mechanistic Investigations of Cyclohexanecarboxylate Reactions
Nucleophilic Acyl Substitution Mechanisms
Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including those of cyclohexanecarboxylic acid. libretexts.orgunizin.orgkhanacademy.org This class of reactions involves the replacement of a leaving group on the acyl carbon with a nucleophile. unizin.orgtestbook.com The general mechanism proceeds through a two-step addition-elimination pathway. unizin.orgquizlet.com First, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgwikipedia.orgtaylorandfrancis.com Subsequently, this intermediate collapses, expelling the leaving group and reforming the carbonyl double bond to yield the substituted product. libretexts.orgunizin.org
The rate of nucleophilic acyl substitution reactions is influenced by several factors, with the initial nucleophilic addition typically being the rate-limiting step. unizin.orgopenstax.org Consequently, any factor that enhances the electrophilicity of the carbonyl carbon will favor the substitution process. openstax.org The reactivity of the carboxylic acid derivative is a key determinant of the reaction rate. libretexts.org Strongly polarized acyl compounds exhibit higher reactivity. For instance, acid chlorides are generally the most reactive due to the strong electron-withdrawing inductive effect of the chlorine atom, which increases the partial positive charge on the carbonyl carbon. libretexts.orgopenstax.org In contrast, amides are among the least reactive. openstax.org
Table 1: Relative Reactivity of Carboxylic Acid Derivatives in Nucleophilic Acyl Substitution
| Carboxylic Acid Derivative | General Structure | Leaving Group | Relative Reactivity |
| Acid Chloride | R-COCl | Cl⁻ | Most Reactive |
| Acid Anhydride (B1165640) | R-CO-O-CO-R | R-COO⁻ | ↓ |
| Thioester | R-CO-SR' | RS⁻ | ↓ |
| Ester | R-CO-OR' | RO⁻ | ↓ |
| Amide | R-CO-NR'₂ | NR'₂⁻ | Least Reactive |
This table illustrates the general reactivity trend. Specific reaction rates will vary based on the nature of R, R', the nucleophile, and the reaction conditions.
The existence of a tetrahedral intermediate is a cornerstone of the nucleophilic acyl substitution mechanism. wikipedia.org This high-energy species is formed when the nucleophile adds to the carbonyl group, changing the hybridization of the carbonyl carbon from sp² to sp³. wikipedia.orgtaylorandfrancis.com While generally transient and not directly observable, their existence has been inferred through various studies, including isotopic labeling experiments. wikipedia.org
Substituents on both the cyclohexyl ring and the acyl group can exert significant influence on the reactivity and selectivity of nucleophilic acyl substitution reactions. The electronic properties of substituents are of primary importance. uomustansiriyah.edu.iq Electron-withdrawing groups on the cyclohexyl ring can increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups can decrease reactivity. libretexts.org
The steric bulk of substituents near the reaction center can also play a role, potentially hindering the approach of the nucleophile and slowing down the reaction. This steric hindrance can be exploited to achieve selectivity in certain reactions.
In the context of converting carboxylic acids to more reactive derivatives, such as acid chlorides using thionyl chloride, the hydroxyl group is first converted into a better leaving group, an acyl chlorosulfite. libretexts.org The subsequent nucleophilic attack by a chloride ion proceeds via the standard tetrahedral intermediate, which then collapses to form the acid chloride. libretexts.org This highlights how the reaction pathway can be manipulated by modifying the leaving group ability through the use of specific reagents.
Characterization of Tetrahedral Intermediates and Rate-Determining Steps
Decarboxylation Pathways and Associated Mechanisms
Decarboxylation is the removal of a carboxyl group, typically released as carbon dioxide. For cyclohexanecarboxylate, this process can be induced through oxidative or photochemical methods, each proceeding through distinct mechanistic pathways.
The oxidative decarboxylation of cyclohexanecarboxylic acid can be initiated by various means, including the decomposition of hydrogen peroxide. This process has been shown to be a non-branching chain reaction. The reaction of cyclohexanecarboxylic acid with molecular oxygen at elevated temperatures, often in the presence of metal-salt catalysts like cupric salts, can lead to a mixture of cyclohexanone (B45756) and cyclohexene (B86901). researchgate.net
Mechanistic studies involving isotopic labeling have provided insights into the reaction pathway. researchgate.net For instance, in the presence of a cupric salt catalyst, the formation of cyclohexanone occurs through the attachment of oxygen to either the tertiary carbon atom of the carboxyl group or to the adjacent secondary carbon atoms of the cyclohexane (B81311) ring. researchgate.net In the absence of the catalyst, the reaction predominantly proceeds via oxygen attachment to the tertiary carbon atom. researchgate.net A proposed mechanism involves the photocatalyzed decarboxylation to provide a radical intermediate, which is then captured by oxygen to generate a peroxyl radical. nih.gov This can then undergo further transformations to yield the final products. nih.gov
Table 2: Products of Oxidative Decarboxylation of Cyclohexanecarboxylic Acid
| Catalyst | Major Products |
| Cupric Salt | Cyclohexanone, Cyclohexene |
| None | Cyclohexanone |
Data sourced from studies on the oxidation of cyclohexanecarboxylic acid with molecular oxygen at approximately 205°C. researchgate.net
Photochemical decarboxylation offers an alternative route to generate radical intermediates from carboxylic acids under mild conditions. researchgate.net This process is a versatile tool in chemical synthesis. researchgate.net The mechanism of photocatalytic decarboxylation often involves a multi-step sequence. researchgate.net
A general pathway for the photochemical decarboxylation of cyclohexanecarboxylic acid can be initiated by photoexcitation of a photocatalyst. researchgate.net This is followed by a single electron transfer (SET) from the excited photocatalyst to an acceptor, or from the carboxylate to the excited photocatalyst. researchgate.netnih.gov In one proposed mechanism, the photoexcited photocatalyst induces the decomposition of an in-situ formed complex, generating a reactive radical that undergoes decarboxylation to afford an alkyl radical. nih.gov This radical can then be trapped by a suitable reagent to form the desired product. nih.gov
For example, the photodecarboxylation of mesityl this compound upon UV irradiation in a neutral solution yields cyclohexylmesitylene. nih.gov However, in the presence of an acid and a nucleophile like ethanol (B145695), the reaction pathway can switch to transesterification, demonstrating the influence of reaction conditions on the outcome. nih.gov
Oxidative Decarboxylation Processes
Aromatization Mechanisms Involving this compound
The conversion of the saturated this compound ring into an aromatic structure is a key metabolic process observed in both microorganisms and mammals. The mechanisms, however, can differ depending on the biological system.
In certain bacteria, such as Sinomonas cyclohexanicum, the aromatization of this compound is a multi-step aerobic process initiated by hydroxylation. researchgate.net This pathway begins with the hydroxylation of this compound at the 4-position, a reaction catalyzed by a P450 monooxygenase system, to produce 4-hydroxy-cyclohexanecarboxylate. researchgate.net This intermediate undergoes dehydrogenation to form 4-oxo-cyclohexanecarboxylate. Subsequently, two consecutive desaturase enzymes (Δ dehydrogenases) act on this molecule to achieve aromatization, yielding 4-hydroxybenzoate (B8730719). researchgate.net This product then enters central metabolic pathways, such as the β-ketoadipate pathway, for further degradation. researchgate.net
In rats, the metabolism of this compound also leads to aromatic products, primarily hippurate (N-benzoylglycine). nih.govcore.ac.uk The proposed mechanism involves the formation of several intermediates that substantiate the aromatization process. nih.govcore.ac.uk Following administration of this compound, metabolites such as hexahydrohippurate (B1199173) and 3,4,5,6-tetrahydrohippurate (B1211515) are excreted. nih.govcore.ac.uk The formation of these compounds is believed to occur through the glycine (B1666218) conjugation of active intermediates generated during the aromatization pathway. nih.govcore.ac.uk The extent of conversion to hippurate is dose-dependent, with lower doses favoring aromatization over the formation of glucuronide conjugates. nih.govcore.ac.uk
Enzymatic Reaction Mechanisms Involving this compound
A variety of enzymes catalyze reactions involving this compound or structurally similar molecules. These enzymatic processes are crucial for biosynthetic and degradation pathways.
Anthranilate synthase is an enzyme that catalyzes the formation of anthranilate from chorismate and either glutamine or ammonia (B1221849). nih.govwikipedia.org Chorismate, a key intermediate in the biosynthesis of aromatic amino acids, possesses a cyclohexadiene ring, making its reaction mechanism relevant to the chemistry of this compound derivatives. The reaction involves the aromatization of the chorismate ring through the elimination of both a hydroxyl group and an enolpyruvyl side group. nih.govwikipedia.org
Mechanistic studies, including those performed in heavy water (D₂O), have elucidated key steps of this transformation. nih.gov The amino group from glutamine or ammonia attacks the chorismate ring, which facilitates the elimination of the enolpyruvyl group. wikipedia.org This elimination is coupled with a protonation event to form pyruvate (B1213749). It was demonstrated that the proton incorporated into the methyl group of the resulting pyruvate molecule originates from the solvent (water) rather than from an intramolecular hydrogen shift from the chorismate ring. nih.gov This finding was crucial in defining the precise mechanism of the aromatization step catalyzed by anthranilate synthase. nih.gov
Cytochrome P450 monooxygenases are a diverse superfamily of enzymes that catalyze the oxidation of a wide range of substrates. nih.gov A specific member of this family, P450CHC, has been identified and characterized as a catalytically self-sufficient cytochrome P450 that hydroxylates this compound. researchgate.netsciencegate.appresearchgate.net This enzyme is inducible by this compound and plays a critical role in its degradation pathway by catalyzing the initial hydroxylation step. researchgate.netsciencegate.app
P450CHC is a multi-domain protein containing a [2Fe-2S] ferredoxin domain, an NAD(P)H-dependent FAD-containing reductase domain, and a cytochrome P450 heme domain. researchgate.netresearchgate.net This fusion architecture allows it to function independently without requiring separate reductase partner proteins. The general P450 catalytic cycle involves the activation of molecular oxygen at the heme iron center to form a highly reactive iron-oxo species (Compound I), which is responsible for abstracting a hydrogen atom from the substrate, followed by hydroxyl group rebound to form the hydroxylated product. nih.govyoutube.com
Kinetic studies of P450CHC from Paraburkholderia terrae KU-64 have provided detailed insights into its function. The enzyme shows a strong preference for NADH over NADPH as a cofactor. researchgate.netsciencegate.app
| Substrate/Cofactor | Parameter | Value |
|---|---|---|
| This compound | Kd (mM) | 0.083 |
| Km (mM) | 0.084 | |
| kcat (s-1) | 15.9 | |
| NADH | Km (mM) | 0.011 |
| NADPH | Km (mM) | 0.21 |
Acyl-CoA dehydrogenases are a class of FAD-dependent enzymes that catalyze the α,β-dehydrogenation of acyl-CoA thioesters, a key step in fatty acid β-oxidation. d-nb.infouniprot.org Similar mechanisms are employed in the biotransformation of cyclic compounds like this compound. In the anaerobic bacterium Syntrophus aciditrophicus, which ferments benzoate (B1203000) and crotonate to acetate (B1210297) and cyclohexane carboxylate, two specific acyl-CoA dehydrogenases are involved in the reductive pathway. nih.gov
These enzymes catalyze the sequential reduction of the aromatic ring system, operating in the reverse direction of typical β-oxidation. The two enzymes characterized are:
Cyclohexanecarboxyl-CoA (ChCoA) dehydrogenase: This enzyme catalyzes the formation of cyclohex-1-ene-1-carboxyl-CoA (Ch1CoA) from ChCoA. nih.gov
Cyclohex-1-ene-1-carboxyl-CoA (Ch1CoA) dehydrogenase: This enzyme further acts on Ch1CoA to produce cyclohexa-1,5-diene-1-carboxyl-CoA (Ch1,5CoA). nih.gov
The general mechanism for acyl-CoA dehydrogenases involves a concerted process where a catalytic base on the enzyme (typically a glutamate (B1630785) residue) abstracts the α-proton from the substrate, while a hydride is transferred from the β-carbon to the N(5) position of the FAD cofactor. d-nb.info This results in the formation of a double bond between the α and β carbons of the acyl-CoA substrate and a reduced FADH₂ cofactor. d-nb.info The electrons are then passed to an electron-transferring flavoprotein (ETF). cocukmetabolizma.com
| Enzyme | Native Molecular Mass (kDa) | Subunit Mass (kDa) | Cofactor | Reaction Catalyzed |
|---|---|---|---|---|
| ChCoA dehydrogenase | 150 | 40-45 | FAD | ChCoA → Ch1CoA |
| Ch1CoA dehydrogenase | 150 | 40-45 | FAD | Ch1CoA → Ch1,5CoA |
Cytochrome P450-Mediated Hydroxylation Mechanisms (e.g., P450CHC)
Radical Chemistry of this compound Derivatives
The involvement of radical intermediates in the chemistry of this compound and its derivatives is less common than ionic or enzymatic pathways but is significant in certain synthetic reactions. For instance, the synthesis of nitroacrylates, which can be seen as derivatives of unsaturated carboxylic acids, can proceed through a radical mechanism. dur.ac.uk The reaction between dinitrogen tetroxide and an acrylate (B77674) ester, such as methyl acrylate, is proposed to occur via a radical pathway. dur.ac.uk This hypothesis was supported by experiments where the intermediate radical was trapped using iodine, which led to the formation of methyl 2-iodo-3-nitropropionate in high yield. dur.ac.uk While this example does not directly involve a cyclohexane ring, it illustrates the potential for radical mechanisms in the synthesis of functionalized carboxylate derivatives.
Catalysis and Catalytic Applications of Cyclohexanecarboxylate and Its Derivatives
Cyclohexanecarboxylate as a Ligand in Organometallic Catalysis
The carboxylate functional group of this compound can coordinate to metal centers, acting as a ligand. This ability allows it to be incorporated into more complex molecular architectures, influencing the steric and electronic properties of catalysts.
The design of ligands incorporating the this compound motif is a strategic approach to developing novel catalysts. The bulky and rigid cyclohexyl group can create a specific steric environment around a metal center, which is crucial for controlling catalytic activity and selectivity.
Synthesis strategies often involve using cyclohexanecarboxylic acid or its derivatives as building blocks. For example, a dinuclear manganese(II) complex, Mn₂(O₂CC₆H₁₁₎₂(bipy)₄₂, has been synthesized using cyclohexanecarboxylic acid. In this complex, two this compound ligands bridge the two manganese atoms in a syn-anti mode, demonstrating its utility as a bridging ligand. Another approach involves integrating the this compound structure into larger, multifunctional ligands. For instance, an azo ligand, 4-[(2-Amino-4-phenylazo)-methyl]-cyclohexane carboxylic acid, was synthesized from trans-4-(aminomethyl)cyclohexane carboxylic acid. This ligand was then used to form complexes with Ni(II), Pd(II), and Pt(IV), showcasing how the this compound framework can be a component of more elaborate chelating agents.
Catalytic Systems for Production and Transformation
Catalysis is central to both the efficient production of this compound and its subsequent transformation into other valuable chemicals.
Hydrocarbonylation, which involves the addition of a hydrogen atom and a carbonyl group across an unsaturated bond, is a key method for synthesizing carboxylic acids and their derivatives.
The hydrocarboxylation of cyclohexane (B81311) and cyclohexene (B86901) to produce cyclohexanecarboxylic acid is a significant application. Gold (Au) nanoparticles have been shown to promote the hydrocarboxylation of cyclohexane, achieving yields of up to 55%. researchgate.net Similarly, an iridium-based catalytic system, specifically Ir(acac)(CO)₂, can effectively catalyze the hydrocarboxylation of cyclohexene using CO₂ and H₂. mdpi.com Palladium catalysts, such as Pd(PPh₃)₂Cl₂ promoted by PPh₃, have been used for the hydrocarbomethoxylation of cyclohexene to produce methyl this compound. researchgate.net Ruthenium-catalyzed systems have also been explored for the methoxycarbonylation of cyclohexene in supercritical carbon dioxide (scCO₂). rsc.org
| Substrate | Catalyst System | Product | Key Findings | Reference |
|---|---|---|---|---|
| Cyclohexane | Au Nanoparticles on Carbon Xerogel | Cyclohexanecarboxylic Acid | Yields up to 55%; catalyst is reusable for at least seven cycles. | researchgate.net |
| Cyclohexene | Ir(acac)(CO)₂ / LiI | Cyclohexanecarboxylic Acid | Reaction proceeds effectively at 170°C with CO₂ and H₂. | mdpi.com |
| Cyclohexene | Pd(PPh₃)₂Cl₂ / PPh₃ | Methyl this compound | Reaction kinetics are dependent on methanol (B129727) concentration and temperature. | researchgate.net |
| Cyclohexene | Ru₃(CO)₁₂ / [Bmim]Cl | Methyl this compound | Conducted in supercritical CO₂ at 180°C. | rsc.org |
The catalytic hydrogenation of benzoic acid is a primary industrial route for the synthesis of cyclohexanecarboxylic acid. The efficiency and selectivity of this reaction are highly dependent on the catalyst used, including the metal, support, and particle size.
The platinum group metals are highly effective for the hydrogenation of the aromatic ring of benzoic acid. A comparative study of carbon-supported transition metals found that Rhodium (Rh) provided the highest activity and 100% selectivity for cyclohexanecarboxylic acid at a relatively low temperature of 353 K in supercritical CO₂. nih.gov The general order of activity for these catalysts was determined to be Rh/C > Ru/C > Pt/C > Pd/C. nih.gov
Iridium-based catalysts have also been developed, showing a record catalytic activity for the hydrogenation of benzoic acid in water under mild conditions (85 °C, 0.1 MPa H₂). rsc.org Palladium, while generally considered a poor catalyst for aromatic ring hydrogenation at low temperatures, can be highly effective when supported on N-doped carbon, achieving a 100% yield of cyclohexanecarboxylic acid at 85 °C under 1 bar of H₂. acs.org Ruthenium(II) dicarboxylate complexes with chiral ligands like DTBM-BINAP have been used for the asymmetric hydrogenation of benzoic acid derivatives, achieving high conversion and stereoselectivity. rsc.org
| Catalyst | Support | Solvent/Medium | Selectivity to Cyclohexanecarboxylic Acid | Key Findings | Reference |
|---|---|---|---|---|---|
| Rh | Carbon | Supercritical CO₂ | 100% | Highest activity among Pt-group metals under these conditions. | nih.gov |
| Ru | Carbon | Supercritical CO₂ | High | Second most active after Rhodium. | nih.gov |
| Pt | Carbon | Supercritical CO₂ | High | Lower activity than Rh and Ru. | nih.gov |
| Pd | Carbon | Supercritical CO₂ | High | Lowest activity of the four tested metals under these conditions. | nih.gov |
| Ir | Various (e.g., N-doped carbon) | Water | High | Record high activity under mild conditions (85 °C, 0.1 MPa H₂). | rsc.org |
The use of nanomaterials offers further enhancements. Palladium nanoparticles supported on nitrogen-doped carbon (Pd@CN) showed significantly higher activity (9 times) for benzoic acid hydrogenation compared to commercial palladium on activated carbon (Pd@AC). acs.org This enhanced performance is attributed to the unique electronic properties and high surface area of the N-doped carbon support. acs.orgacs.org Similarly, Ru catalysts supported on phosphorus and nitrogen co-doped mesoporous carbons demonstrated superior conversion (99.46%) and selectivity (99.95%) for cyclohexanecarboxylic acid, highlighting the synergistic effects of doping the support material. rsc.org The stability of the support itself in the reaction medium has also been identified as a crucial factor governing catalyst activity, particularly for Ir-based systems in aqueous solutions. rsc.org
The synthesis of metal nanoparticles with controlled shapes and sizes is another key area. The catalytic activity of platinum nanoparticles has been shown to correlate with the fraction of surface atoms located on corners and edges, indicating that particle morphology is a critical design parameter. acs.org
Hydrogenation Catalysis for this compound Synthesis
Optimization of Reaction Conditions for High Selectivity and Yield
The synthesis of this compound and its derivatives with high selectivity and yield is contingent on the careful optimization of reaction conditions. Key parameters that are frequently manipulated include the choice of catalyst, solvent, temperature, and reactant concentrations.
In the context of photocatalytic reactions, the selection of the photocatalyst is a critical first step. For instance, in the stereoselective β-C(sp²)–H alkylation of enamides using 1,3-dioxoisoindolin-2-yl this compound, fac-Ir(ppy)₃ was found to be a superior photocatalyst compared to Ru(bpy)₃Cl₂ and Eosin Y. researchgate.net Following the catalyst selection, the solvent plays a pivotal role. Dimethylformamide (DMF) was identified as the optimal solvent for this transformation. researchgate.net Further optimization involves adjusting the concentration of the reactants; an enamide concentration of 0.3 M was determined to be the most suitable. researchgate.net The catalyst loading also requires fine-tuning, with 1.0 mol% proving to be optimal for balancing reaction time and efficiency. researchgate.net
Continuous flow systems offer a powerful platform for optimizing reactions, such as the DIBALH reduction of esters to aldehydes. These systems allow for the rapid and systematic investigation of parameters like temperature, flow rate, residence time, and stoichiometry. For the reduction of methyl this compound, a reaction temperature of -78 °C was necessary to achieve high selectivity and prevent overreduction to the corresponding alcohol. mit.edu This demonstrates the criticality of temperature control in achieving desired product outcomes.
In Fischer esterification, a common method for synthesizing esters like ethyl this compound, the reaction conditions are well-established. A typical procedure involves reacting cyclohexanecarboxylic acid with an excess of ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid, at a temperature of 76°C for 7 hours, which can yield up to 98% of the desired product.
For decarboxylative cross-coupling reactions, electrochemical methods provide an alternative to traditional catalysis. In the electro/Ni dual-catalyzed C(sp³)–C(sp²) cross-coupling, the choice of ligand, supporting electrolyte, and solvent significantly impacts the yield. The use of a dtbbpy ligand, LiClO₄ as the supporting electrolyte, and dry DMF as the solvent resulted in the highest yield (72%) of the cross-coupling product. chemrxiv.org
The following table summarizes the optimized conditions for various reactions involving this compound derivatives:
| Reaction Type | Substrate(s) | Catalyst/Reagent | Solvent | Temperature | Yield |
| Photocatalytic Alkylation | N-benzyl-N-(1-phenylvinyl)acetamide, 1,3-dioxoisoindolin-2-yl this compound | fac-Ir(ppy)₃ | DMF | Room Temp. | High |
| DIBALH Reduction | Methyl this compound | DIBALH | PhMe | -78 °C | >95% (aldehyde) |
| Fischer Esterification | Cyclohexanecarboxylic acid, Ethanol | H₂SO₄ | - | 76 °C | 98% |
| Decarboxylative Cross-Coupling | This compound, Aryl bromide | NiBr₂·DME, dtbbpy | DMF | - | 72% |
Biocatalytic Systems for Directed Synthesis
Biocatalytic systems are increasingly being employed for the directed synthesis of and from this compound derivatives, offering high selectivity and environmentally benign reaction conditions. These systems utilize enzymes or whole-cell biocatalysts to perform specific chemical transformations.
One notable application is in the degradation of cyclohexanecarboxylic acid. The bacterium Paraburkholderia terrae KU-64 possesses a novel self-sufficient cytochrome P450 enzyme, P450CHC, which is inducible by this compound. researchgate.net This enzyme catalyzes the initial hydroxylation step in the degradation pathway. Kinetic analyses have shown that P450CHC has a high affinity for this compound, with a Kₘ value of 0.084 mM and a kcat of 15.9 s⁻¹. researchgate.net
In the context of producing valuable chemicals from waste streams, biocatalysis plays a crucial role. Waste streams from industrial cyclohexane oxidation can be treated with biocatalysts, such as hydrolases, to enrich the monomer components. google.com For instance, esterases from sources like horse liver, Mucor miehei, or Rhizopus oryzae can be used. google.com Furthermore, recombinant host cells can be engineered to express specific enzymes for converting components of the waste stream into useful products like adipic acid. google.com
The synthesis of cyclohexanecarboxyl-CoA from shikimate is another area where biocatalysis is key. This multi-enzyme cascade involves a highly promiscuous shikimoyl-CoA synthetase and a FAD-dependent dehydratase. acs.org The promiscuity of the synthetase allows it to act on a variety of cycloalkane and benzoate (B1203000) substrates. acs.org
Directed evolution and mutagenesis techniques can be used to create mutant biocatalysts with improved properties, such as enhanced activity or selectivity. google.com For example, in the production of 6-aminocaproic acid (a precursor to nylon) from 5-formylvaleric acid, biocatalysts like aminotransferases or amino acid dehydrogenases can be employed. google.com
The following table highlights some biocatalytic systems and their applications related to this compound:
| Biocatalyst | Source Organism | Application | Substrate | Product |
| P450CHC | Paraburkholderia terrae KU-64 | Degradation | This compound | Hydroxylated derivatives |
| Hydrolase/Esterase | Horse liver, Mucor miehei | Waste stream treatment | Oligomeric esters | Monomer diacids |
| Shikimoyl-CoA synthetase | - | Biosynthesis | Shikimate | Cyclohexanecarboxyl-CoA |
| Aminotransferase | - | Amine synthesis | 5-Formylvaleric acid | 6-Aminocaproic acid |
Applications in Liquid Crystal Dielectric Materials
This compound derivatives are integral components in the formulation of liquid crystal (LC) materials due to their influence on the dielectric properties of the resulting mixtures. The dielectric anisotropy (Δε), which is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director of the liquid crystal, is a critical parameter for display applications.
Liquid crystal mixtures often contain this compound-based compounds to achieve specific dielectric properties. For example, a mixture designated ZLI 1701 contains phenyl cyclohexane, biphenyl (B1667301) cyclohexane, and a cyclohexane carboxylate. researchgate.net Another mixture, ZLI 1800-000, is composed of phenyl cyclohexane, cyano cyclohexane, and a cyclohexane carboxylate. researchgate.net The replacement of the biphenyl cyclohexane group with a cyano cyclohexane group significantly affects the macroscopic dielectric properties of the mixture. researchgate.net
The temperature dependence of the dielectric properties is also a crucial factor. In some LC mixtures containing esters, the dielectric anisotropy can change sign from positive to negative as the temperature is lowered. pan.pl This phenomenon is attributed to dipole-dipole molecular correlations that lead to the association of molecules. pan.pl
The following table provides examples of liquid crystal mixtures containing this compound and their components:
| Mixture Code Name | Components |
| ZLI 1701 | Phenyl cyclohexane, Biphenyl cyclohexane, Cyclohexane carboxylate |
| ZLI 1800-000 | Phenyl cyclohexane, Cyano cyclohexane, Cyclohexane carboxylate |
| ZLI 1275 | Phenyl cyclohexane, Cyclohexyl phenyl carboxylate, Cyclohexyl benzoate |
Precursors in Advanced Materials and Polymer Science
This compound and its derivatives serve as versatile precursors in the synthesis of advanced materials and polymers. Their unique cyclic structure and reactive functional groups allow for their incorporation into a variety of material architectures.
In polymer science, methyl this compound can be used as a starting material or intermediate for the synthesis of specific polymers and resins. smolecule.com These materials are then investigated for potential applications in coatings, adhesives, and other advanced material developments. smolecule.com
Cyclohexanecarboxylic acid itself is a valuable building block. Its carboxylic acid group can be readily converted into esters and amides through reactions with alcohols and amines, respectively. smolecule.com These derivatives can be further functionalized to create complex molecules with tailored properties for material science applications. smolecule.com
One area of growing interest is the use of this compound derivatives as environmentally friendly plasticizers. They have shown performance comparable to traditional phthalate (B1215562) plasticizers but with reduced toxicity.
Furthermore, derivatives of cyclohexanecarboxylic acid can be incorporated into metal-organic frameworks (MOFs). smolecule.com These porous materials have potential applications in gas storage, catalysis, and drug delivery. smolecule.com The specific properties of the this compound ligand can influence the structure and function of the resulting MOF.
In the realm of late-stage functionalization of complex molecules, catalytic methods that target C-H bonds are particularly valuable. A manganese-catalyzed reaction has been developed for the site- and stereoselective γ-lactonization of unactivated primary C-H bonds in carboxylic acid substrates. acs.org This method allows for the diversification of complex natural products, demonstrating the utility of the carboxylate group in directing reactions for materials development. acs.org
The following table lists some advanced materials and polymers derived from this compound precursors:
| Precursor | Material/Polymer Type | Potential Application |
| Methyl this compound | Polymers, Resins | Coatings, Adhesives |
| Cyclohexanecarboxylic acid derivatives | Plasticizers | Environmentally friendly plastics |
| Cyclohexanecarboxylic acid | Metal-Organic Frameworks (MOFs) | Gas storage, Catalysis |
| Carboxylic acid substrates | γ-Lactones | Natural product diversification |
Biological and Environmental Transformations of Cyclohexanecarboxylate
Microbial Degradation Pathways and Enzyme Systems
Microorganisms have evolved sophisticated enzymatic systems to break down the stable ring structure of cyclohexanecarboxylate. The initial steps of these pathways differ significantly depending on the presence or absence of oxygen.
In the presence of oxygen, the degradation of this compound is initiated by hydroxylation, a reaction catalyzed by specific monooxygenases. This initial activation is a key step that prepares the molecule for subsequent ring cleavage and metabolism.
A novel self-sufficient cytochrome P450, named P450CHC, has been identified in the this compound-degrading bacterium Paraburkholderia terrae KU-64. nih.govoup.com This enzyme is responsible for the initial hydroxylation of this compound. nih.govoup.com The gene encoding P450CHC, chcA, is induced by the presence of this compound. nih.govoup.com
P450CHC is a unique enzyme comprising a [2Fe-2S] ferredoxin domain, an NAD(P)H-dependent FAD-containing reductase domain, an FCD domain, and a cytochrome P450 domain. nih.govoup.com This multi-domain structure makes it catalytically self-sufficient, meaning it does not require separate reductase proteins for electron transfer. oup.com Kinetic analyses have shown that P450CHC has a strong preference for NADH over NADPH as a cofactor. nih.govoup.com The physiological role of P450CHC is the initial hydroxylation step in the aerobic degradation pathway of this compound. nih.govoup.com
| Enzyme | Source Organism | Substrate | Cofactor Preference |
| P450CHC | Paraburkholderia terrae KU-64 | This compound | NADH > NADPH |
| Kinetic Parameter | Value |
| Kd for this compound | 0.083 mM |
| Km for this compound | 0.084 mM |
| kcat for this compound | 15.9 s-1 |
| Km for NADH | 0.011 mM |
| Km for NADPH | 0.21 mM |
Kinetic parameters of P450CHC from Paraburkholderia terrae KU-64. nih.govoup.com
Some aerobic bacteria, such as a strain of Pseudomonas putida, utilize a CoA-mediated beta-oxidation pathway to metabolize cyclohexanecarboxylic acid. nih.gov This pathway is analogous to the classical beta-oxidation of fatty acids. cdnsciencepub.com The process is induced by the presence of this compound and involves several key enzymatic reactions. nih.govcdnsciencepub.com
The metabolism of cyclohexanecarboxylic acid in a bacterium designated PRL W19 follows a pathway involving the beta-oxidation of coenzyme A intermediates. cdnsciencepub.com This organism constitutively metabolizes caproic acid, indicating the presence of enzymes for the fatty acid cycle. cdnsciencepub.com However, the degradation of cyclohexanecarboxylic acid requires induction. cdnsciencepub.com Extracts from induced cells contain several enzymes synthesized in response to the substrate, including cyclohexanecarboxyl-CoA synthetase, cyclohexanecarboxyl-CoA dehydrogenase, 1-cyclohexenecarboxyl-CoA hydratase, and trans-2-hydroxycyclohexanecarboxyl-CoA dehydrogenase. cdnsciencepub.com
Following the initial hydroxylation, the this compound ring undergoes further transformations leading to its cleavage. In some aerobic pathways, this compound is first converted to trans-4-hydroxycyclohexane carboxylate. researchgate.net This intermediate is then oxidized to 4-ketothis compound. researchgate.netcdnsciencepub.com The 4-ketothis compound is subsequently aromatized to form 4-hydroxybenzoate (B8730719), which is further metabolized to protocatechuate. researchgate.net The aromatic ring of protocatechuate is then cleaved by dioxygenases, leading to aliphatic molecules that can enter central metabolic pathways. researchgate.net
This aromatization pathway has been observed in several bacteria. researchgate.net For instance, in Corynebacterium cyclohexanicum, the conversion of 4-ketothis compound to p-hydroxybenzoate is a key step. cdnsciencepub.com The subsequent cleavage of the aromatic ring can occur via ortho or meta pathways, catalyzed by intradiol and extradiol dioxygenases, respectively. researchgate.net
| Intermediate | Enzyme/Process | Product |
| This compound | Hydroxylation | trans-4-hydroxycyclohexane carboxylate |
| trans-4-hydroxycyclohexane carboxylate | Oxidation | 4-ketothis compound |
| 4-ketothis compound | Aromatization | 4-hydroxybenzoate |
| 4-hydroxybenzoate | Hydroxylation | Protocatechuate |
| Protocatechuate | Ring Fission | Aliphatic Intermediates |
Aerobic degradation pathway of this compound via aromatization.
In the absence of oxygen, microorganisms employ different strategies to destabilize and cleave the this compound ring. These pathways often converge with the degradation pathways of aromatic compounds. researchgate.net
Anaerobic Degradation Mechanisms
Coenzyme A (CoA) Activation and Dehydrogenation Sequences
The initial step in the microbial catabolism of this compound is its activation to a thioester derivative, typically cyclohexanecarboxyl-CoA (CHC-CoA). This activation is a prerequisite for subsequent dehydrogenation and ring-opening reactions.
In many anaerobic bacteria, the activation of this compound to CHC-CoA is a critical step that prepares the molecule for further degradation. researchgate.netnih.govasm.org For instance, in the iron-reducing bacterium Geobacter metallireducens, this compound is activated to CHC-CoA by a succinyl-CoA:this compound CoA transferase. researchgate.netnih.govasm.org Following activation, a 1,2-dehydrogenation of CHC-CoA occurs, catalyzed by a CHC-CoA dehydrogenase, to yield cyclohex-1-ene-1-carboxyl-CoA (CHene-CoA). researchgate.netnih.govasm.org
A distinct pathway is observed in the phototrophic bacterium Rhodopseudomonas palustris, where a specific CoA ligase, AliA, is responsible for the activation of this compound. researchgate.net This is followed by the oxidation of CHC-CoA by an acyl-CoA dehydrogenase, AliB, to form CHene-CoA. researchgate.net
In the syntrophic bacterium Syntrophus aciditrophicus, which ferments benzoate (B1203000) and crotonate, two key enzymes, cyclohexanecarboxyl-CoA (ChCoA) dehydrogenase and cyclohex-1-ene-1-carboxyl-CoA (Ch1CoA) dehydrogenase, are involved. nih.gov The ChCoA dehydrogenase, which forms Ch1CoA, and the Ch1CoA dehydrogenase, which forms cyclohexa-1,5-diene-1-carboxyl-CoA (Ch1,5CoA), both have a native molecular mass of 150 kDa and are composed of a single subunit of 40- to 45-kDa, containing flavin adenine (B156593) dinucleotide (FAD) as a cofactor. nih.gov
Aromatization Pathways in Anaerobic Microorganisms
The anaerobic degradation of this compound often involves its conversion to aromatic compounds, a process that links its catabolism to the well-established pathways for aromatic compound degradation. researchgate.netnih.govasm.org
In Geobacter metallireducens, a novel pathway involves the unusual 1,4-dehydrogenation of CHene-CoA to produce cyclohexa-1,5-diene-1-carboxyl-CoA. researchgate.netnih.gov This intermediate serves as a junction point, connecting the degradation of this compound with the catabolic pathways of aromatic compounds. researchgate.netnih.gov This pathway is believed to be widespread among various anaerobic bacteria, including denitrifying, Fe(III)-reducing, sulfate-reducing, and fermenting bacteria. researchgate.netnih.govasm.org
In contrast, some aerobic bacteria, such as Sinomonas cyclohexanicum ATCC 51369, utilize an aromatization pathway that proceeds through hydroxylation. nih.govresearchgate.net This involves the hydroxylation of this compound, followed by dehydrogenation and subsequent desaturation steps to form an aromatic ring. nih.govresearchgate.netnih.gov Specifically, the pathway generates 4-hydroxybenzoate from 4-oxo-CHC through the action of two consecutive desaturases. nih.gov An Arthrobacter strain has also been shown to catabolize cyclohexanecarboxylic acid via a pathway that involves aromatization to form p-hydroxybenzoic acid. cdnsciencepub.com This pathway includes trans-4-hydroxycyclohexanecarboxylic acid, 4-ketocyclohexanecarboxylic acid, p-hydroxybenzoic acid, protocatechuic acid, and β-ketoadipic acid as intermediates. cdnsciencepub.com
Genetic Characterization of Degradation Pathways
The enzymatic steps involved in this compound degradation are encoded by specific gene clusters that are often induced by the presence of the substrate.
Identification of Genes Encoding Catabolic Enzymes
In Rhodopseudomonas palustris, a cluster of 24 genes has been identified that are involved in the anaerobic degradation of benzoate and related compounds, including this compound. pnas.org This cluster includes genes such as aliA, which encodes a CoA ligase for this compound activation. researchgate.netpnas.org
In Sinomonas cyclohexanicum ATCC 51369, a gene cluster designated chcC1XTC2B1B2RAaAbAc is responsible for the aromatization pathway of this compound degradation. nih.govresearchgate.net Functional characterization of the proteins encoded by these genes has revealed that ChcAaAbAc are subunits of a cytochrome P450 system that hydroxylates this compound. nih.govresearchgate.net ChcB1 and ChcB2 are dehydrogenases for trans-4-hydroxyCHCA and cis-4-hydroxyCHCA, respectively. nih.govresearchgate.net ChcC1 is a 4-oxoCHCA desaturase, and ChcC2 is a 4-oxocyclohexenecarboxylate desaturase. nih.govresearchgate.net
In Aromatoleum sp. CIB, a denitrifying bacterium, the bad-ali gene cluster is involved in both aerobic and anaerobic degradation of this compound. genscript.comnih.gov This pathway is similar to that in R. palustris but does not share common intermediates with the benzoate degradation pathway in this bacterium. genscript.comnih.gov
The genes encoding the CoA transferase and two acyl-CoA dehydrogenases in the G. metallireducens degradation pathway are located in a gene cluster, suggesting they form a transcriptional unit. nih.gov
Gene Expression and Regulation Studies
Gene expression studies have provided insights into the regulation of this compound degradation pathways. In Geobacter metallireducens, quantitative reverse transcription-PCR has shown that the genes encoding the enzymes for this compound degradation are highly induced during growth on this compound but not on benzoate. researchgate.netnih.govasm.org
In Sinomonas cyclohexanicum ATCC 51369, reverse transcription-PCR analysis indicated that the chc gene cluster is inducible by this compound and consists of two transcriptional units: chcC1XTC2B1B2R and chcAaAbAc. nih.govresearchgate.net
In Aromatoleum sp. CIB, the expression of the bad-ali genes is controlled by the BadR transcriptional repressor. genscript.comnih.gov This repressor recognizes CHC-CoA, the first intermediate of the pathway, as its effector molecule. genscript.comnih.gov The operator region for BadR has been identified and found to be conserved in bad-ali clusters of other Gram-negative bacteria. genscript.comnih.gov Furthermore, gene expression studies in this bacterium showed that the aabD gene, part of a cluster involved in the lower pathway of catabolism, was induced during growth on both this compound and benzoate. nih.gov
Application of Novel Microbial Strains and Consortia in Bioremediation Research
The ability of certain microorganisms to degrade this compound has led to research into their application for bioremediation of environments contaminated with related compounds. Microbial consortia, in particular, have shown promise due to their metabolic versatility and stability. frontiersin.orgmdpi.com
A three-organism consortium consisting of Rhodococcus, Flavobacterium, and Pseudomonas species, isolated from oil refinery soil, demonstrated the ability to grow on a wide range of alicyclic hydrocarbons, including cyclohexanecarboxylic acid. researchgate.net The synergistic interactions within such consortia can enhance the degradation of complex pollutants. mdpi.com For example, some members of a consortium may produce biosurfactants that increase the bioavailability of hydrophobic compounds for other degrading bacteria. frontiersin.org
The construction of artificial microbial consortia is an emerging strategy. frontiersin.org For instance, a synthetic bad-ali-aab catabolic module has been engineered and successfully conferred the ability to degrade this compound to different bacterial hosts. genscript.comnih.gov This highlights the potential for creating tailored microbial systems for specific bioremediation tasks. frontiersin.org In another study, a consortium of three aerobic naphthenic acid-degrading bacterial strains was used to bioaugment a biofilter for the treatment of oil sands process water, leading to improved removal of naphthenic acids. researchgate.net
Biotransformation and Metabolite Profiling in Non-Human Organisms (e.g., Rat Models)
In mammals, such as rats, this compound undergoes extensive metabolism, primarily in the liver, leading to the formation of various metabolites that are excreted in the urine and bile. core.ac.uknih.govnih.govsurrey.ac.uk
Studies in rats have shown that this compound is metabolized to hippurate, hexahydrohippurate (B1199173), 3,4,5,6-tetrahydrohippurate (B1211515), and both benzoyl and cyclohexylcarbonyl β-glucuronides. core.ac.uknih.govnih.gov The metabolic profile is dose-dependent; at lower doses, there is a greater conversion to hippurate, mainly at the expense of glucuronide formation. core.ac.uknih.govnih.gov
The formation of hexahydrohippurate and 3,4,5,6-tetrahydrohippurate is significant as it supports the proposed mechanism of aromatization of this compound. core.ac.uknih.govnih.gov These metabolites are thought to arise from the glycine (B1666218) conjugation of active intermediates in the aromatization process. core.ac.uknih.govnih.gov
Isolated perfused rat liver studies have confirmed the liver as a primary site of this compound metabolism. tandfonline.com After six hours of perfusion, the metabolites identified in the perfusate included unchanged cyclohexanecarboxylic acid, hippuric acid, hexahydrohippuric acid, 3,4,5,6-tetrahydrohippuric acid, cyclohexylcarbonyl-β-D-glucuronide, and benzoic acid. tandfonline.com Notably, benzoyl glucuronide was not detected in the isolated liver preparation, unlike in whole-animal studies. tandfonline.com
The following table summarizes the metabolites of this compound identified in rat studies:
| Metabolite | Location Found | Reference |
| Hippurate | Urine, Perfusate | core.ac.uknih.govnih.govtandfonline.com |
| Hexahydrohippurate | Urine, Perfusate | core.ac.uknih.govnih.govtandfonline.com |
| 3,4,5,6-Tetrahydrohippurate | Urine, Perfusate | core.ac.uknih.govnih.govtandfonline.com |
| Benzoyl β-glucuronide | Urine | core.ac.uknih.govnih.gov |
| Cyclohexylcarbonyl β-glucuronide | Urine, Bile, Perfusate | core.ac.uknih.govnih.govtandfonline.com |
| Benzoic acid | Perfusate | tandfonline.com |
| Unchanged Cyclohexanecarboxylic acid | Perfusate | tandfonline.com |
Identification of Key Metabolites (e.g., Hippurate, Hexahydrohippurate, Glucuronides)
Environmental Fate and Persistence Studies
The environmental fate of this compound is largely determined by its biodegradability in various environmental matrices.
Studies using acclimated activated sludge have demonstrated the effective biodegradation of cyclohexanecarboxylic acid (CHCA). nih.govresearchgate.net After a period of acclimation, activated sludge can degrade over 90% of CHCA within 120 hours. nih.govresearchgate.net The degradation kinetics can be described by a first-order model. nih.govresearchgate.net However, at high concentrations, CHCA can inhibit the microbial activity in the activated sludge, leading to a decrease in the kinetic constant. nih.gov In a study with Marinobacter sp. SJ18, complete degradation of CHCA was observed under both aerobic and anaerobic conditions, following pseudo-first-order kinetics. nih.gov
Table 3: Biodegradation of this compound in Activated Sludge
| Parameter | Finding | Reference |
|---|---|---|
| Degradation Efficiency | >90% degradation in 120 hours after 180 days of acclimation. | nih.govresearchgate.net |
| Kinetic Model | Follows first-order kinetics. | nih.govresearchgate.net |
| Effect of Concentration | High concentrations inhibit microbial activity, decreasing the degradation rate constant. | nih.gov |
Several environmental factors have been shown to influence the rate of this compound degradation. In activated sludge systems, the degradation efficiency increases with higher temperatures and dissolved oxygen concentrations. nih.gov The pH also plays a significant role, with basic conditions (a pH of 10) leading to the highest degradation rate. nih.gov While biodegradation can occur at low temperatures, the rate at room temperature (23°C) is significantly faster. researchgate.net
Table 4: Influence of Environmental Factors on this compound Degradation
| Factor | Influence | Reference |
|---|---|---|
| Temperature | Degradation rate increases with increasing temperature. | nih.gov |
| pH | Basic conditions (pH 10) promote the highest degradation rate. | nih.gov |
| Dissolved Oxygen | Higher concentrations of dissolved oxygen increase degradation efficiency. | nih.gov |
In environmental settings, the degradation of this compound proceeds through various intermediates. Under anaerobic conditions in sulfate-reducing marine sediments, cyclohexylsuccinate has been identified as a metabolite, indicating that the initial activation of cyclohexane (B81311) involves its addition to fumarate. frontiersin.org Other detected metabolites in this context include 3-cyclohexylpropionate and this compound itself, suggesting a degradation pathway analogous to that of n-alkanes. frontiersin.org In experiments with Marinobacter sp. SJ18, cyclohexenecarboxylic acid was identified as an intermediate under both aerobic and anaerobic conditions. researchgate.net In syntrophic cultures of Syntrophus aciditrophicus, cyclohex-1-ene carboxylate and benzoate were detected as transient intermediates during the metabolism of crotonate to cyclohexane carboxylate. asm.org
Table 5: Identified Intermediates of this compound Degradation in Environmental Systems
| Intermediate | Environmental Context/Organism | Reference |
|---|---|---|
| Cyclohexylsuccinate | Anaerobic, sulfate-reducing marine sediments | frontiersin.org |
| 3-Cyclohexylpropionate | Anaerobic, sulfate-reducing marine sediments | frontiersin.org |
| Cyclohexenecarboxylic acid | Marinobacter sp. SJ18 (aerobic and anaerobic) | researchgate.net |
| Cyclohex-1-ene carboxylate | Syntrophus aciditrophicus (syntrophic culture) | asm.org |
| Benzoate | Syntrophus aciditrophicus (syntrophic culture) | asm.org |
Advanced Spectroscopic and Analytical Characterization for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework and the stereochemistry of cyclohexanecarboxylate compounds.
One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, offers fundamental structural information. ic.ac.uk ¹H NMR provides details on the chemical environment of protons, their connectivity through spin-spin coupling, and their relative numbers through integration. ic.ac.uk For this compound, the chemical shifts of the cyclohexyl protons typically appear in the range of 1-3 ppm, while the proton on the ester-bearing carbon is shifted further downfield.
¹³C NMR spectroscopy is crucial for determining the number of non-equivalent carbons in a molecule. pressbooks.pub In this compound, the carbonyl carbon of the ester group exhibits a characteristic resonance in the downfield region of the spectrum (around 170-180 ppm), while the carbons of the cyclohexane (B81311) ring appear at higher field strengths. pressbooks.pub Techniques like the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. tecmag.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Cyclohexyl Protons (CH, CH₂) | 1.0 - 2.5 | 20 - 50 |
| Methine Proton (H-C-COO) | 2.0 - 2.6 | 40 - 50 |
| Carbonyl Carbon (C=O) | - | 170 - 180 |
| Ester Alkoxy Group (e.g., -OCH₃) | 3.5 - 4.0 | 50 - 60 |
Note: The exact chemical shifts can vary depending on the specific substitution pattern and the solvent used.
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and for elucidating complex molecular structures and stereochemistry. wikipedia.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. oxinst.com In this compound, COSY spectra help to trace the connectivity of the protons around the cyclohexane ring. emerypharma.com
TOCSY (Total Correlation Spectroscopy): TOCSY is similar to COSY but shows correlations between all protons within a spin system, not just those directly coupled. wikipedia.org This is particularly useful for identifying all protons belonging to the cyclohexane ring system, even if some direct couplings are not resolved. oxinst.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded carbon and proton atoms. wikipedia.org This is a key technique for assigning the ¹³C signals based on the already assigned ¹H signals, or vice versa. princeton.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between carbons and protons that are separated by two or three bonds. princeton.edu For this compound, this is invaluable for identifying the quaternary carbonyl carbon by its correlation to nearby protons on the cyclohexane ring and the ester alkyl group. emerypharma.com
A detailed analysis of 2D NMR data, including HSQC, HMBC, and COSY, was instrumental in confirming the structure of a complex natural product containing a cyclohexanecarboxylic acid moiety. uni-saarland.de
Table 2: Common 2D NMR Experiments and Their Applications for this compound Analysis
| 2D NMR Experiment | Type of Correlation | Information Gained |
| COSY | ¹H-¹H (2-3 bonds) | Identifies neighboring protons in the cyclohexane ring. oxinst.com |
| TOCSY | ¹H-¹H (throughout a spin system) | Connects all protons within the cyclohexane ring system. wikipedia.org |
| HSQC | ¹H-¹³C (1 bond) | Assigns carbons directly attached to specific protons. princeton.edu |
| HMBC | ¹H-¹³C (2-3 bonds) | Confirms connectivity across the ester group and within the ring. princeton.edu |
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing materials in their solid form, providing insights into properties like crystallinity and molecular packing. preprints.org Unlike solution-state NMR, ssNMR can analyze insoluble or poorly soluble this compound derivatives. It is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms. europeanpharmaceuticalreview.com
High-resolution ssNMR techniques, such as magic-angle spinning (MAS), help to reduce line broadening, allowing for the identification of crystallographically distinct molecules within the unit cell. preprints.org The number of unique resonances in a ¹³C ssNMR spectrum can indicate the number of molecules in the asymmetric unit of the crystal lattice. mdpi.com Furthermore, ssNMR can be used in conjunction with powder X-ray diffraction (PXRD) to aid in crystal structure determination. mdpi.com
2D NMR Techniques (e.g., TOCSY, HSQC, HMBC, COSY) for Connectivity and Stereochemistry
Mass Spectrometry (MS) for Reaction Monitoring and Metabolite Identification
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and quantification of this compound compounds and their metabolites in various matrices.
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for analyzing volatile and thermally stable compounds. innovatechlabs.com For non-volatile cyclohexanecarboxylates, derivatization is often required to increase their volatility. For instance, gabapentin (B195806), a cyclohexanecarboxylic acid derivative, has been analyzed in serum and plasma by GC-MS after trimethylsilylation. nih.govnih.gov
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where components are separated based on their boiling points and interaction with the stationary phase. innovatechlabs.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound. researchgate.net For example, cis-1,2-Cyclohexanecarboxylic anhydride (B1165640) can be analyzed by GC-MS. sigmaaldrich.com
Liquid chromatography-mass spectrometry (LC-MS) is an essential technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.org It is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds, which are common characteristics of many this compound derivatives and their metabolites. thermofisher.com
LC-MS has been successfully employed for the analysis of various this compound-containing compounds. For example, a method for the determination of cyclohexanedione oxime herbicides, which are derivatives of this compound, in water has been developed using LC-MS. acs.org In another application, a validated LC-MS/MS method was established for the quantification of gabapentin in human plasma. nih.gov The high sensitivity and selectivity of LC-MS make it an ideal tool for detecting low concentrations of analytes in complex biological and environmental samples. wikipedia.orgchromatographyonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar and Thermally Labile Compounds
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups and probe the vibrational modes of molecules like this compound. physicsopenlab.org These methods provide a molecular "fingerprint" based on how a molecule's chemical bonds vibrate upon interaction with electromagnetic radiation. photometrics.net
Fourier-Transform Infrared (FTIR) spectroscopy is a widely used technique for obtaining an infrared spectrum of a sample. wikipedia.org It offers significant advantages in speed and sensitivity over older dispersive instruments. photometrics.net The analysis can be performed on solids, liquids, or gases. wikipedia.org
For this compound and its parent acid, FTIR spectra reveal characteristic absorption bands. A key feature is the strong absorption from the carbonyl (C=O) group stretch, which is typical for carboxylic acids and esters. In cyclohexanecarboxylic acid, this band is prominent. The broad O-H stretching vibration from the carboxylic acid group is also a defining characteristic.
Attenuated Total Reflectance (ATR) is a sampling technique often coupled with FTIR (ATR-FTIR) that allows for the direct analysis of solid or liquid samples with minimal to no preparation. mt.comwikipedia.organton-paar.com This method utilizes an evanescent wave that penetrates a small depth into the sample, making it ideal for analyzing surfaces or opaque samples. wikipedia.orgspecac.com ATR-FTIR has been used to characterize various this compound derivatives, such as ethyl 4-methyl-2-oxothis compound and trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid. spectrabase.com
Table 2: Key FTIR Absorption Bands for Cyclohexanecarboxylic Acid
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
| O-H | Stretching | 2500-3300 | Very broad band, characteristic of carboxylic acid dimer |
| C-H (sp³) | Stretching | 2850-2950 | Sharp peaks from the cyclohexane ring |
| C=O | Stretching | 1700-1725 | Strong, sharp absorption |
| C-O | Stretching | 1210-1320 | Medium to strong absorption |
| O-H | Bending | 920-950 | Broad, out-of-plane bend |
This table presents typical FTIR absorption regions for the functional groups present in cyclohexanecarboxylic acid. The exact positions can vary slightly based on the molecular environment and sample state.
Raman spectroscopy is complementary to IR spectroscopy and measures the inelastic scattering of monochromatic light. physicsopenlab.orgwikipedia.org It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in IR spectra. physicsopenlab.org For this compound, Raman spectroscopy can provide detailed information about the carbon-carbon bonds of the cyclohexane ring and the carboxylate group. chemicalbook.com
The Raman spectrum of cyclohexanecarboxylic acid shows characteristic bands for C-C and C-H vibrations of the ring, as well as vibrations of the carboxylic acid group. nih.govchemicalbook.com For instance, the C=O stretch is observable, as are the skeletal vibrations of the cyclohexane ring. renishaw.com Analysis of the Raman shifts can provide insights into the molecular structure and conformation. renishaw.com For example, the frequencies of skeletal stretches can be indicative of the α-helix or β-sheet secondary structures in proteins. bio-structure.com
Table 3: Selected Raman Shifts for Cyclohexanecarboxylic Acid
| Vibration | Raman Shift (cm⁻¹) | Description |
| C-H Stretching | ~2850-3000 | Vibrations of C-H bonds on the cyclohexane ring. renishaw.com |
| C=O Stretching | ~1650 | Carbonyl stretch of the carboxylic acid group. bio-structure.com |
| C-C Stretching | ~800-1200 | Skeletal vibrations of the C-C bonds within the cyclohexane ring. physicsopenlab.orgrenishaw.com |
This table highlights some of the key vibrational modes observed in the Raman spectrum of cyclohexanecarboxylic acid.
Fourier-Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-IR) Applications
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Progress Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals (electronic transitions). libretexts.orgmsu.edu For a molecule like this compound, which contains a carbonyl group, the primary electronic transitions of interest are the n → π* and π → π* transitions. shu.ac.uk
The carbonyl group (C=O) in this compound contains non-bonding (n) electrons on the oxygen atom and both σ and π bonding electrons. The absorption of UV radiation can promote an n electron to an antibonding π* orbital. masterorganicchemistry.com This n → π* transition is typically weak (low molar absorptivity) and occurs at longer wavelengths (around 270-300 nm for simple carbonyls). shu.ac.ukmasterorganicchemistry.com The π → π* transition, which involves promoting an electron from a bonding π orbital to an antibonding π* orbital, is much more intense and occurs at shorter wavelengths, often below 200 nm for unconjugated carbonyls. libretexts.orgmasterorganicchemistry.com
UV-Vis spectroscopy is a valuable tool for monitoring reaction kinetics. thermofisher.comirjmets.com If a reactant or product involved in a this compound reaction absorbs UV-Vis light, its concentration can be tracked over time by measuring the change in absorbance at a specific wavelength, according to the Beer-Lambert Law. thermofisher.com This method has been used to monitor enzymatic reactions, such as those involving lipase-catalyzed hydrolysis where the release of a chromophoric product like p-nitrophenol can be quantified. It is also employed to follow substitution rates in reactions involving this compound analogs.
Table 4: Electronic Transitions in Carbonyl-Containing Compounds
| Transition | Description | Typical Wavelength Range (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| n → π | Promotion of a non-bonding electron to a π anti-bonding orbital. shu.ac.uk | 270 - 300 | 10 - 100 shu.ac.uk |
| π → π | Promotion of a π bonding electron to a π anti-bonding orbital. shu.ac.uk | < 200 (for unconjugated systems) | 1,000 - 10,000 shu.ac.uk |
| σ → σ | Promotion of a σ bonding electron to a σ anti-bonding orbital. libretexts.org | < 200 | High |
This table summarizes the types of electronic transitions relevant to UV-Vis spectroscopy of compounds like this compound.
Microwave Spectroscopy for Rotational Transitions and Conformational Equilibrium Studies
Microwave spectroscopy is a high-resolution technique that probes the transitions between quantized rotational energy levels of molecules in the gas phase. wikipedia.orglibretexts.org To be observable by microwave spectroscopy, a molecule must possess a permanent dipole moment. libretexts.org The technique provides highly precise values for rotational constants, from which accurate molecular structures, including bond lengths and angles, can be determined. wikipedia.org
For cyclohexanecarboxylic acid, microwave spectroscopy, in conjunction with computational chemistry, has been used to study its conformational landscape. utrgv.edu The cyclohexane ring can exist in different conformations, and the orientation of the carboxylic acid group adds further complexity. These studies can identify the specific conformers present in the gas phase and determine their relative energies and structural parameters. utrgv.edu For example, a study on cyclohexylamine, a related compound, used microwave spectroscopy to identify and characterize different conformers, fitting the rotational transitions to derive rotational constants. researchgate.net
The study of rotational transitions provides fundamental data on the molecule's moments of inertia, which are directly related to its three-dimensional structure. This information is invaluable for understanding conformational equilibria, such as the balance between axial and equatorial conformers of the substituent on the cyclohexane ring, and the internal rotation of the carboxylic acid group. utrgv.edu
Table 5: Information Derived from Microwave Spectroscopy
| Parameter | Description | Application to this compound |
| Rotational Constants (A, B, C) | Inversely proportional to the moments of inertia about the principal axes. | Determination of the precise 3D structure of different conformers. researchgate.net |
| Dipole Moment Components | Magnitude of the molecular dipole moment along the principal axes. | Confirms the presence of a polar molecule and aids in conformational assignment. libretexts.org |
| Centrifugal Distortion Constants | Corrections to the rigid rotor model, accounting for bond stretching during rotation. | Provides finer details about the molecular potential energy surface. wikipedia.org |
| Hyperfine Structure | Splitting of rotational lines due to interactions with nuclear spins. | Can provide information about the electronic environment of specific nuclei. wikipedia.org |
This table outlines the key parameters obtained from microwave spectroscopy and their relevance to the structural analysis of this compound.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of cyclohexanecarboxylate at the atomic level. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its geometry and the distribution of its electrons.
The flexible nature of the cyclohexane (B81311) ring is a defining feature of this compound. The ring can adopt several conformations, with the "chair" form being the most stable due to its minimization of angle and torsional strain. masterorganicchemistry.com Other conformations, such as the "boat" and "twist-boat," exist at higher energies. researchgate.net A full exploration of the potential energy surface (PES) reveals the energy barriers between these conformations. researchgate.net For instance, the conversion from a chair to a skew-boat conformation involves surmounting a half-chair transition state with a significant energy barrier. researchgate.net
The presence of the carboxylate group introduces further complexity. Its orientation relative to the cyclohexane ring (axial vs. equatorial) leads to different conformers with distinct energies. Computational studies, often employing Density Functional Theory (DFT), can accurately predict the relative stabilities of these conformers. researchgate.net For substituted cyclohexanecarboxylates, these calculations are crucial for understanding how different functional groups influence the conformational preferences of the ring. researchgate.net For example, in t-butylcyclohexane, the skew form can be as stable as one of the chair conformations. researchgate.net
Table 1: Calculated Relative Energies of Cyclohexane Conformers
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Chair | 0 masterorganicchemistry.com |
| Twist-Boat | 5.5 |
| Boat | 6.9 |
| Half-Chair | 10.8 |
Note: Values are approximate and can vary based on the level of theory and basis set used in the calculation.
Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of this compound.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are highly sensitive to the molecular geometry, making them a valuable tool for confirming conformational assignments. For instance, calculated shifts can help differentiate between axial and equatorial protons on the cyclohexane ring.
IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of molecular vibration. Quantum chemical calculations can compute these frequencies with a high degree of accuracy. researchgate.net This allows for the assignment of specific peaks in an experimental IR spectrum to particular vibrational modes, such as the characteristic C=O stretching frequency of the carboxylate group.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net For this compound, these calculations can help understand the electronic transitions responsible for its absorption of ultraviolet and visible light.
Conformation Analysis and Potential Energy Surfaces
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling provides a virtual laboratory to study the detailed pathways of chemical reactions involving this compound. This allows for the investigation of transient species and high-energy states that are often difficult to observe experimentally.
A chemical reaction proceeds from reactants to products through a high-energy intermediate known as the transition state. pressbooks.publibretexts.org Computational methods can be used to locate and characterize the geometry of these transition states. researchgate.net Once the transition state is identified, its energy can be calculated, allowing for the determination of the activation energy (Ea) of the reaction. pressbooks.pubunizin.org The activation energy is a critical parameter that governs the rate of a chemical reaction. pressbooks.pub
For reactions involving this compound, such as esterification or reactions at the cyclohexane ring, computational modeling can be used to compare the activation energies of different possible reaction pathways, thereby predicting the most likely mechanism. nih.gov Density functional theory (DFT) is a common method for these types of calculations.
Table 2: Representative Calculated Activation Energies for Organic Reactions
| Reaction Type | Typical Activation Energy Range (kJ/mol) |
|---|---|
| Esterification | 40 - 80 |
| SN2 Reaction | 60 - 100 |
| Alkane Hydrogenolysis | 217 - 257 nih.gov |
Note: These are general ranges and the specific activation energy for a reaction involving this compound will depend on the specific reactants and conditions.
An Intrinsic Reaction Coordinate (IRC) calculation maps out the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. researchgate.netuni-muenchen.derowansci.commissouri.edu This provides a detailed picture of the geometric changes that occur throughout the course of a reaction. uni-muenchen.de By following the IRC, chemists can confirm that a calculated transition state indeed connects the desired reactants and products and gain a deeper understanding of the reaction mechanism. rowansci.commissouri.edu In some cases, IRC calculations can reveal bifurcations in the reaction pathway, where a single transition state can lead to multiple products. missouri.edu
Transition State Characterization and Activation Energy Calculations
Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects
While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are used to investigate the behavior of molecules in a condensed phase, such as in a solution. MD simulations model the movement of atoms and molecules over time, providing insights into intermolecular interactions and the influence of the solvent. chemrxiv.org
Structure-Activity Relationship (SAR) Studies using Computational Methods
Computational methods are instrumental in elucidating the structure-activity relationships (SAR) of this compound derivatives, providing insights that guide the synthesis of more potent and selective compounds. These studies involve a combination of molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations to understand how structural modifications influence biological activity.
Molecular docking studies, for instance, predict the binding modes of this compound analogs within the active sites of target proteins. By analyzing the interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, researchers can rationalize the observed activity of a series of compounds. For example, in the development of enzyme inhibitors, docking can reveal how different substituents on the cyclohexane ring or modifications to the carboxylate group affect binding affinity and orientation. smolecule.com This predictive capability allows for the prioritization of synthetic targets that are more likely to exhibit desired biological effects.
Quantitative structure-activity relationship (QSAR) models establish a mathematical correlation between the chemical structures of this compound derivatives and their biological activities. These models use molecular descriptors, which are numerical representations of molecular properties, to predict the activity of novel compounds. Descriptors can encode information about a molecule's size, shape, lipophilicity, and electronic properties. For instance, studies have shown that increasing the alkyl chain length on a this compound ester can enhance membrane permeability due to increased lipophilicity, but may also decrease aqueous solubility. QSAR models can quantify such relationships, enabling the design of compounds with an optimal balance of properties.
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between this compound derivatives and their biological targets. These simulations can reveal conformational changes in both the ligand and the protein upon binding, offering a more realistic representation of the binding process than static docking poses. By simulating the behavior of the complex over time, researchers can assess the stability of binding modes and identify key residues involved in the interaction, further refining the understanding of SAR.
A key aspect of SAR studies is the systematic modification of the this compound scaffold. nih.gov This can involve altering the substituents on the cyclohexane ring, changing the nature of the ester or amide linkage, or introducing different functional groups. For example, the introduction of a propargyl group can provide a handle for "click chemistry," enabling the facile synthesis of a diverse library of analogs for SAR exploration. Similarly, fluorination of an attached phenyl ring has been shown to improve metabolic stability, although it may also impact binding affinity due to steric effects. Through the iterative process of computational prediction, chemical synthesis, and biological testing, a detailed picture of the SAR for a given series of this compound compounds can be constructed.
Cheminformatics and Database Analysis for Novel Compound Design
Cheminformatics and the analysis of large chemical databases are powerful tools for the design of novel compounds based on the this compound scaffold. mdpi.com These approaches leverage existing chemical and biological data to identify promising new molecular architectures and to guide the synthesis of compounds with desired properties. nih.gov
One of the primary applications of cheminformatics in novel compound design is virtual screening. This process involves searching large databases of chemical structures, such as PubChem or ChEMBL, to identify molecules that are structurally similar to a known active this compound derivative or that are predicted to bind to a specific biological target. arxiv.org Similarity searching can be based on 2D fingerprints, which encode structural features, or 3D shape and pharmacophore models. Pharmacophore models define the essential three-dimensional arrangement of functional groups required for biological activity. By screening databases against these models, researchers can identify novel scaffolds that retain the key interaction points of the original this compound lead.
Database analysis also plays a crucial role in identifying "gaps" in chemical space, which represent unexplored areas of molecular architecture. arxiv.org By analyzing the distribution of existing compounds, researchers can identify novel substitution patterns or ring systems that have not been previously synthesized or tested. Generative models, a form of artificial intelligence, can be trained on existing chemical data to design new molecules that are predicted to have desirable properties and that occupy these unexplored regions of chemical space. mdpi.comarxiv.org This approach can lead to the discovery of truly novel this compound derivatives with unique biological activities.
Furthermore, cheminformatics tools are used to analyze the vast amount of data generated from high-throughput screening (HTS) campaigns. nih.gov By clustering compounds based on their chemical structures and biological activities, researchers can identify active chemotypes and develop SAR models. This information can then be used to design focused libraries of compounds for further optimization. The integration of data from multiple sources, including literature, patents, and internal databases, allows for a comprehensive analysis of the chemical landscape surrounding the this compound scaffold. nih.gov
The design of novel compounds also benefits from the prediction of absorption, distribution, metabolism, and excretion (ADME) properties using cheminformatics models. By predicting properties such as solubility, permeability, and metabolic stability early in the design process, researchers can prioritize compounds that are more likely to have favorable pharmacokinetic profiles. This "in silico" filtering helps to reduce the number of compounds that need to be synthesized and tested, saving time and resources.
Emerging Research Frontiers and Future Directions
Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy
Modern chemical synthesis is increasingly focused on green chemistry principles, prioritizing sustainability, and maximizing atom economy. In the context of cyclohexanecarboxylates, this translates to developing cleaner, more efficient, and waste-minimizing production methods.
A significant area of research is the hydrogenation of benzoic acid and its derivatives, a primary route to cyclohexanecarboxylic acid. nih.gov Traditional methods often require high temperatures and pressures. nih.gov Current efforts are aimed at developing catalysts that operate under milder conditions. For instance, soluble platinum nanoparticle (SPtNP) catalysts have demonstrated high efficiency for the selective hydrogenation of benzoic acid to cyclohexanecarboxylic acid at ambient temperature and pressure (30 °C, 1 atm H₂). nih.gov Similarly, boron-doped palladium nanoparticles on an alumina (B75360) support (BₓPd/Al₂O₃) have shown enhanced activity and stability for this conversion under mild conditions. acs.org The use of supercritical CO₂ as a reaction medium with transition metal catalysts like Rh/C has also enabled the efficient production of cyclohexanecarboxylic acid at low temperatures (323 K). nih.gov
Another promising strategy involves the use of renewable feedstocks. One sustainable route involves a Diels-Alder reaction between sugar-derived muconic acid and fumaric acid to create a cyclohexene (B86901) framework, which is then hydrogenated to yield 1,2,3,4-cyclohexanetetracarboxylate with a high yield. rsc.org This approach bypasses the reliance on petroleum-based precursors.
Light-promoted reactions are also emerging as a sustainable synthetic tool. A cobalt-catalyzed alkoxycarbonylation of alkenes, promoted by visible light, offers a highly atom-economical route to esters like ethyl cyclohexanecarboxylate with 100% atom economy. acs.org This method can even be performed without a solvent, significantly reducing waste. acs.org To further minimize environmental impact, researchers are replacing traditional acid catalysts with recyclable alternatives like ionic liquids and sulfonated carbonaceous materials derived from biomass. whiterose.ac.ukresearchgate.net
Table 1: Comparison of Catalytic Systems for Sustainable this compound Synthesis
| Catalytic System | Substrate | Product | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Soluble Pt Nanoparticles (SPtNP) | Benzoic Acid | Cyclohexanecarboxylic Acid | Mild conditions (30 °C, 1 atm H₂), high conversion | nih.gov |
| Boron-doped Pd/Al₂O₃ | Benzoic Acid | Cyclohexanecarboxylic Acid | Mild conditions, enhanced activity and stability | acs.org |
| Rh/C in scCO₂ | Benzoic Acid | Cyclohexanecarboxylic Acid | Low reaction temperature (323 K), high selectivity | nih.gov |
| RANEY® Ni | Tetramethyl 5-cyclohexene-1,2,3,4-tetracarboxylate | Tetramethyl 1,2,3,4-cyclohexanetetracarboxylate | Room temperature, ~100% yield, from renewable acids | rsc.org |
| Cobalt/Visible Light | Cyclohexene, Ethanol (B145695), CO | Ethyl this compound | 100% atom economy, solvent-free option, earth-abundant metal | acs.org |
| Sulfonated Starbon | 4-pentyl-cyclohexane carboxylic acid, 4-cyanophenol | trans-4-n-alkyl-cyclohexane carboxylic acid 4-cyanophenol ester | Heterogeneous, recyclable catalyst, derived from biomass | whiterose.ac.uk |
Engineering of Microbial Pathways for Targeted Bioproduction or Bioremediation Applications
Microbial metabolism offers a powerful and sustainable platform for both the production and degradation of this compound. By harnessing and engineering enzymatic pathways, researchers are developing "microbial chemical factories" for green chemical synthesis and effective bioremediation strategies. frontiersin.org
Several bacteria have been identified that can degrade cyclohexanecarboxylic acid (CHC) under both aerobic and anaerobic conditions. nih.govresearchgate.net For example, an Arthrobacter strain metabolizes CHC via aromatization to p-hydroxybenzoic acid. cdnsciencepub.com In anaerobic environments, bacteria like Syntrophus aciditrophicus and Geobacter metallireducens utilize distinct pathways. nih.govresearchgate.net S. aciditrophicus can ferment crotonate to produce acetate (B1210297) and this compound. nih.govresearchgate.net Denitrifying bacteria such as Aromatoleum sp. CIB degrade CHC through a pathway that generates pimelyl-CoA, a precursor for bioplastics like polyhydroxyalkanoates (PHAs). nih.gov
The elucidation of these pathways has opened the door to metabolic engineering. Key discoveries include the identification of specific gene clusters, such as the bad-ali-aab cassette in Aromatoleum sp. CIB, which is responsible for the complete catabolism of CHC. nih.gov Researchers have successfully engineered a synthetic bad-ali-aab catabolic module and transferred it into other bacterial hosts like Pseudomonas putida, conferring upon them the ability to degrade CHC. nih.gov This is significant for bioremediation of environments contaminated with naphthenic acids, which include CHC derivatives. nih.govoup.com
Furthermore, enzymes from these pathways are being characterized for biocatalytic applications. A novel self-sufficient cytochrome P450, P450CHC, from Paraburkholderia terrae has been identified and is inducible by this compound, suggesting its role in CHC degradation. researchgate.net Biocatalytic methods are also being developed to convert waste streams from industrial cyclohexane (B81311) oxidation processes into useful monomers by using hydrolase enzymes to break down oligomeric esters. google.com
Table 2: Microbial Strains and Pathways in this compound Metabolism
| Organism | Metabolic Process | Key Intermediates/Products | Potential Application | Reference(s) |
|---|---|---|---|---|
| Syntrophus aciditrophicus | Anaerobic fermentation of crotonate | Acetate, Cyclohexane carboxylate, Cyclohexa-1,5-diene-1-carboxyl-CoA | Bioproduction | nih.govscispace.com |
| Aromatoleum sp. CIB | Anaerobic degradation of CHC | Pimelyl-CoA, Acetyl-CoA | Bioremediation, Bioplastic production | nih.gov |
| Arthrobacter sp. | Aerobic degradation of CHC | 4-hydroxycyclohexanecarboxylic acid, p-hydroxybenzoic acid | Bioremediation | cdnsciencepub.com |
| Paraburkholderia terrae KU-64 | Aerobic degradation of CHC | P450CHC enzyme | Bioremediation, Biocatalysis | researchgate.net |
| Geobacter metallireducens | Anaerobic degradation of CHC | Cyclohexa-1,5-diene-1-carboxyl-CoA | Bioremediation | nih.govresearchgate.net |
| Sulfate-reducing bacteria | Anaerobic degradation of cyclohexane | Cyclohexylsuccinate, this compound | Bioremediation of hydrocarbon contamination | researchgate.netfrontiersin.org |
Rational Design of this compound-Based Functional Materials for Advanced Technologies
The rigid, non-planar structure of the cyclohexane ring makes cyclohexanecarboxylic acid and its derivatives valuable building blocks for advanced functional materials, particularly liquid crystals (LCs) and metal-organic frameworks (MOFs).
In the field of liquid crystals, this compound moieties are incorporated into molecules to enhance properties for display technologies. chemscene.com The cyclohexane ring provides flexibility and helps to create materials with desirable mesomorphic phases. chemscene.com Phenylcyclohexane-based liquid crystals are noted for their low viscosity and fast response speeds. tcichemicals.com By adding more cyclohexane or benzene (B151609) rings, researchers can create tricyclic and tetracyclic liquid crystals with higher temperature ranges. tcichemicals.com Derivatives of cyclohexanecarboxylic acid are used as precursors to synthesize LC building blocks with specific properties for applications like temperature sensors and optical filters. chemscene.com For instance, trans-4-n-alkyl-cyclohexane carboxylic acid 4-cyanophenol esters are a class of liquid crystals synthesized for this purpose. whiterose.ac.uk
Cyclohexanecarboxylic acid also serves as a ligand for the construction of metal-organic frameworks (MOFs). These highly porous, crystalline materials have potential applications in gas storage, catalysis, and drug delivery. smolecule.com The structure and functionality of the this compound ligand can be tailored to control the pore size and chemical environment within the MOF, enabling specific functions.
Table 3: Applications of this compound in Functional Materials
| Material Type | Role of this compound | Desired Properties | Potential Application | Reference(s) |
|---|---|---|---|---|
| Liquid Crystals (LCs) | Core structural component or precursor | Low viscosity, high response speed, specific mesomorphic phases, thermal stability | Displays, temperature sensors, optical filters | chemscene.comtcichemicals.comgoogle.com |
| Metal-Organic Frameworks (MOFs) | Organic linker/ligand | Defined porous structures, high surface area | Gas storage, catalysis, drug delivery | smolecule.comlookchem.com |
Advanced Catalysis for Selective Industrial and Fine Chemical Synthesis
Catalysis is central to the efficient and selective synthesis of cyclohexanecarboxylates and their derivatives. Research is focused on designing highly active and selective catalysts for key transformations, such as the hydrogenation of benzoic acid and the carbonylation of cyclohexene.
The selective hydrogenation of benzoic acid to cyclohexanecarboxylic acid is a benchmark reaction for catalyst development. A variety of transition metal catalysts, including palladium, platinum, rhodium, and ruthenium, have been investigated. nih.govnih.gov The choice of metal, support material (e.g., carbon, Al₂O₃, TiO₂), and reaction conditions significantly influences catalyst performance. nih.govcabidigitallibrary.org For example, under specific conditions, a 5% Ru/C catalyst in a dioxane-water binary solvent achieved 100% conversion of benzoic acid with 86% selectivity to cyclohexanecarboxylic acid. cabidigitallibrary.org In contrast, a Pd/C catalyst can provide 100% selectivity to cyclohexanecarboxylic acid. cabidigitallibrary.org The development of soluble nanoparticle catalysts represents a frontier in achieving high activity under exceptionally mild conditions. nih.gov
Catalytic carbonylation reactions provide another important route. A combined process using a palladium-based system (Pd(OAc)₂–PPh₃–p-toluenesulfonic acid) allows for the synthesis of cyclohexyl this compound directly from cyclohexanol (B46403) and carbon monoxide in a single reactor. finechem-mirea.ru This process involves the dehydration of cyclohexanol to cyclohexene, followed by its alkoxycarbonylation. finechem-mirea.ru Light-promoted cobalt-catalyzed hydrocarbonylation of alkenes is also a highly atom-economical and green process for producing a wide array of esters, including cyclohexanecarboxylates. acs.org
Table 4: Selected Catalytic Systems for this compound Synthesis
| Catalyst | Reaction Type | Substrate(s) | Product | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| 5% Ru/C | Hydrogenation | Benzoic Acid | Cyclohexanecarboxylic acid | 100% conversion, 86% selectivity in dioxane-water solvent | cabidigitallibrary.org |
| 5% Pd/C | Hydrogenation | Benzoic Acid | Cyclohexanecarboxylic acid | 100% selectivity reported | cabidigitallibrary.org |
| Ni-Zr-B amorphous alloy | Hydrogenation | Benzoic Acid | Cyclohexanecarboxylic acid | 90.6% selectivity in polar solvents like water | cabidigitallibrary.org |
| Pd(OAc)₂–PPh₃–p-toluenesulfonic acid | Dehydration-Alkoxycarbonylation | Cyclohexanol, CO | Cyclohexyl this compound | Combined process in a single reactor with 64.8% yield | finechem-mirea.ru |
| B₁₃Pd/Al₂O₃ | Hydrogenation | Benzoic Acid | Cyclohexanecarboxylic acid | Boron doping enhances catalytic activity and stability | acs.org |
Integration of Experimental and Computational Approaches for Comprehensive Mechanistic Discovery
The synergy between experimental studies and computational modeling is accelerating the pace of discovery in this compound chemistry. This integrated approach provides a deeper, atomic-level understanding of reaction mechanisms, catalyst behavior, and enzyme function, guiding the rational design of new processes and materials.
Computational methods, particularly Density Functional Theory (DFT), are used to investigate reaction pathways and transition states. researchgate.net For example, DFT calculations have been employed to explore the mechanism of copper-catalyzed boracarboxylation of vinyl arenes to form carboxylic acids, supporting the feasibility of synthesizing fluorinated carboxylic acids from simple alkenes and CO₂. researchgate.net Such computational investigations can predict reactivity and selectivity, helping to optimize reaction conditions and catalyst design before extensive lab work is undertaken.
In biocatalysis, hybrid quantum mechanics/molecular mechanics (QM/MM) methods combined with molecular dynamics (MD) simulations are used to model enzymatic reactions. nih.gov These simulations can elucidate complex mechanisms, such as the conversion of chorismate to prephenate, providing insights that are difficult to obtain through experiments alone. nih.gov This understanding is crucial for engineering enzymes with improved activity or altered substrate specificity for applications in bioproduction or bioremediation.
The combination of experimental techniques with computational analysis is also powerful for catalyst characterization. For instance, the mechanism of photoinduced carboxylation of cyclohexane using copper catalysts has been probed by combining experimental results (including isotopic labeling studies with ¹⁸O-labeled water) with DFT calculations to model the transition states and energy profiles of the reaction. rsc.org This dual approach confirmed the reaction mechanism and provided a detailed picture of the catalyst's role. rsc.org Similarly, integrating experimental data with computational analysis helps to understand the complex interplay of factors in asymmetric catalysis, such as the competing reaction pathways in the enantioselective boracarboxylation of styrenes. researchgate.net
This integrated strategy, leveraging both predictive computational power and empirical experimental validation, is essential for tackling the complex challenges in modern chemical synthesis and catalysis, paving the way for more efficient and selective methods for producing and utilizing cyclohexanecarboxylates. researchgate.netacs.org
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of cyclohexanecarboxylate esters to improve yield and purity?
- Methodological Answer : Synthesis optimization involves systematic variation of catalysts (e.g., acid/base catalysts for esterification), reaction temperature (typically 80–120°C), and solvent polarity . Purification via fractional distillation or column chromatography is critical for isolating high-purity products, followed by characterization using NMR (¹H/¹³C) and IR spectroscopy to confirm ester functional groups and molecular structure . For reproducibility, document reaction conditions (e.g., molar ratios, reflux time) and compare yields against literature benchmarks .
Q. What experimental protocols ensure safe handling of this compound derivatives in laboratory settings?
- Methodological Answer : Adhere to safety guidelines such as using <100 mL of cyclohexane-based reagents per reaction (unless approved for larger volumes), wearing appropriate PPE (gloves, goggles), and working under fume hoods to avoid inhalation risks . Store derivatives in airtight, light-protected containers at cool temperatures to prevent degradation or unintended reactions with oxidizing agents . Emergency protocols should include immediate neutralization of spills with inert absorbents and access to safety data sheets (SDS) for hazard-specific first aid .
Q. How should researchers characterize the purity of newly synthesized this compound compounds?
- Methodological Answer : Combine chromatographic (HPLC, GC) and spectroscopic methods:
- Chromatography : Use GC-MS to detect volatile impurities or HPLC with UV detection for non-volatile byproducts .
- Spectroscopy : Confirm molecular identity via FT-IR (C=O stretch at ~1700 cm⁻¹) and NMR (distinct cyclohexane ring proton signals at δ 1.0–2.5 ppm) .
- Elemental Analysis : Validate empirical formulas (e.g., C₁₇H₃₂O₂ for decyl this compound) against theoretical values .
Advanced Research Questions
Q. What computational methods are effective in predicting the conformational stability of this compound derivatives?
- Methodological Answer : Employ density functional theory (DFT) to model chair and boat conformations of the cyclohexane ring, calculating energy differences (ΔG) between axial and equatorial substituents . Molecular dynamics simulations can predict solvent effects on conformation, while QSAR models correlate substituent bulkiness (A-values) with steric strain . Cross-validate computational results with experimental X-ray crystallography or NOE NMR data .
Q. How can researchers resolve contradictory data in this compound reaction mechanisms?
- Methodological Answer :
Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-determining steps (e.g., proton transfer in acid-catalyzed esterification) .
Spectroscopic Trapping : Employ in-situ IR or Raman spectroscopy to detect transient intermediates (e.g., acyloxycarbenium ions) .
Systematic Review : Conduct meta-analyses of published mechanisms, identifying outliers through statistical tools like Grubb’s test, and validate hypotheses via controlled experiments .
Q. What strategies mitigate side reactions during this compound functionalization (e.g., amidation, halogenation)?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., ester groups) using silyl ethers or benzyl groups to direct selectivity .
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation) under inert atmospheres to suppress oxidation .
- Temperature Control : Use cryogenic conditions (–78°C) for electrophilic substitutions to minimize thermal degradation .
Data Analysis and Reporting
Q. How should researchers structure experimental sections in manuscripts to ensure reproducibility of this compound studies?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Detailed Procedures : Specify reagent grades, equipment models (e.g., Bruker NMR spectrometers), and software for data analysis (e.g., Gaussian for DFT) .
- Supporting Information : Include raw spectral data, chromatograms, and crystallographic CIF files in supplementary materials, hyperlinked to the main text .
- Negative Results : Report failed experiments (e.g., incompatible solvents) to prevent redundant efforts .
Q. What statistical approaches are recommended for analyzing this compound bioactivity data with high variability?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity, pH). Use non-parametric tests (Mann-Whitney U) for non-normal distributions and Bonferroni correction for multiple comparisons . For dose-response studies, fit data to Hill equations to calculate EC₅₀ values .
Safety and Compliance
Q. What are the best practices for disposing of this compound waste in academic labs?
- Methodological Answer : Segregate waste by hazard class:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
